Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 3-(3-Methylbutoxy)aniline
Executive Summary In contemporary medicinal chemistry, the strategic decoration of aromatic rings is essential for tuning the pharmacokinetics and target-binding affinity of drug candidates. 3-(3-Methylbutoxy)aniline (CA...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, the strategic decoration of aromatic rings is essential for tuning the pharmacokinetics and target-binding affinity of drug candidates. 3-(3-Methylbutoxy)aniline (CAS: 17258-52-5) serves as a highly versatile, bifunctional building block. By integrating a flexible, lipophilic isopentyl ether at the meta position of an aniline core, this compound provides a unique spatial geometry ideal for occupying deep hydrophobic pockets in target proteins, while retaining a reactive primary amine for downstream derivatization.
This guide provides an in-depth analysis of its structural properties, a self-validating synthetic methodology, and field-proven protocols for its application in drug discovery.
Physicochemical Profiling & Structural Analysis
Understanding the baseline properties of 3-(3-Methylbutoxy)aniline is critical for predicting its behavior in both synthetic workflows and biological systems.
Mechanistic Insight: The Meta-Alkoxy Electronic Effect
The reactivity of 3-(3-methylbutoxy)aniline is governed by the relative positioning of its functional groups. Alkoxy groups (-OR) are strongly electron-donating via resonance (+R) to their ortho and para positions. However, in this molecule, the primary amine is located at the meta position relative to the ether oxygen.
Because resonance electron density cannot delocalize onto the meta carbon, the carbon bearing the amine does not benefit from the oxygen's +R effect. Instead, the amine solely experiences the inductive electron-withdrawing effect (-I) of the electronegative oxygen atom.
Practical Consequence: The basicity and nucleophilicity of the amine in 3-(3-methylbutoxy)aniline are slightly attenuated compared to unsubstituted aniline or para-alkoxyanilines. This causality dictates that stronger coupling reagents or elevated temperatures are often required during amide bond formation to drive reactions to completion.
Self-Validating Synthetic Methodology
The synthesis of 3-(3-methylbutoxy)aniline is typically achieved via a two-step sequence: a Williamson ether synthesis followed by catalytic hydrogenation. The protocol below is designed as a self-validating system, ensuring that intermediate success can be analytically confirmed before proceeding.
Synthetic workflow for 3-(3-Methylbutoxy)aniline via etherification and reduction.
Procedure: Suspend K₂CO₃ in DMF and add 3-nitrophenol. Stir for 15 minutes at room temperature to form the phenoxide anion. Add 1-bromo-3-methylbutane dropwise, then heat the reaction to 80°C for 6 hours.
Causality of Choices: K₂CO₃ is selected as a mild base; it is sufficiently basic to deprotonate the phenol (pKa ~7.1) without inducing unwanted side reactions. DMF, a polar aprotic solvent, is critical because it leaves the phenoxide anion unsolvated and highly nucleophilic, drastically accelerating the Sₙ2 substitution.
Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The successful formation of the intermediate, 3-(3-methylbutoxy)nitrobenzene, is confirmed by a new spot with a significantly higher R_f value than the highly polar 3-nitrophenol starting material.
Procedure: Dissolve the intermediate in ethanol, carefully add Pd/C under an inert atmosphere, and purge the flask with H₂. Stir vigorously at room temperature for 4 hours. Filter through a pad of Celite to remove the catalyst and concentrate the filtrate in vacuo.
Causality of Choices: Catalytic hydrogenation is explicitly chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl₂). Harsh acidic conditions pose a risk of cleaving the newly formed ether linkage. Pd/C under H₂ provides a clean, neutral reduction pathway that avoids heavy metal waste.
Self-Validation: The reaction is visually validated when the distinct yellow color of the nitro intermediate completely dissipates. Analytically validate via LC-MS; the product must exhibit a strong [M+H]⁺ signal at m/z 180.2.
Downstream Applications in Drug Development
In drug discovery, 3-(3-methylbutoxy)aniline is primarily utilized as a nucleophile to generate diverse libraries of lipophilic compounds.
Downstream derivatization pathways for 3-(3-Methylbutoxy)aniline in drug discovery.
Field-Proven Protocol Note (Amide Coupling):
Due to the attenuated nucleophilicity of the meta-substituted amine (as established in Section 2.2), standard coupling agents like EDC/NHS often result in stalled reactions and poor yields.
Optimized Approach: Convert the target carboxylic acid to an acyl chloride using oxalyl chloride/catalytic DMF prior to the addition of 3-(3-methylbutoxy)aniline. Alternatively, utilize highly reactive uronium salts such as HATU in the presence of DIPEA to ensure complete conversion.
Safety, Handling, and Toxicity
Handling 3-(3-methylbutoxy)aniline requires strict adherence to safety protocols due to its established hazard classifications ()[3].
Acute Toxicity: The compound is classified as harmful via oral, dermal, and inhalation routes (Hazard Codes: H302, H312, H332)[3].
Local Irritation & Organ Toxicity: It causes skin irritation (H315) and serious eye damage (H318)[3]. Furthermore, inhalation of vapors may cause drowsiness or dizziness (STOT SE 3, H336)[3].
Mitigation Strategy: All manipulations must be performed inside a certified chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including nitrile gloves, a chemically resistant lab coat, and splash-proof safety goggles.
References
NextSDS. "3-(3-methylbutoxy)aniline — Chemical Substance Information". Hazard Classifications and Safety Data.
URL:[Link]
An In-Depth Technical Guide to the Synthesis of 3-(3-Methylbutoxy)aniline from 3-Aminophenol
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis of 3-(3-methylbutoxy)aniline, a valuable intermediate in pharmaceutical and materials science....
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 3-(3-methylbutoxy)aniline, a valuable intermediate in pharmaceutical and materials science. We will delve into the core chemical principles, provide a detailed experimental protocol, and discuss the necessary safety precautions and characterization techniques.
Introduction
3-(3-Methylbutoxy)aniline, also known as 3-(isopentyloxy)aniline, is an aromatic compound that serves as a versatile building block in organic synthesis. Its structure, featuring both a reactive aniline moiety and a flexible iso-pentyloxy side chain, makes it a key component in the development of various functional molecules. The synthesis from readily available 3-aminophenol is a common and efficient route, primarily employing the principles of the Williamson ether synthesis.[1][2]
Reaction Principle: The Williamson Ether Synthesis
The formation of 3-(3-methylbutoxy)aniline from 3-aminophenol and an isoamyl halide (e.g., isoamyl bromide) is a classic example of the Williamson ether synthesis.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3]
The core steps of the mechanism are as follows:
Deprotonation: The phenolic hydroxyl group of 3-aminophenol is deprotonated by a suitable base to form a more nucleophilic phenoxide ion.
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the isoamyl halide.
Displacement: This attack leads to the displacement of the halide leaving group, forming the ether linkage and yielding 3-(3-methylbutoxy)aniline.
The choice of a strong base is crucial to ensure complete deprotonation of the phenol, thereby maximizing the reaction rate and yield. The use of a primary alkyl halide, such as isoamyl bromide, is preferred as it minimizes the competing elimination reactions that can occur with secondary or tertiary halides.[3]
Reaction Scheme:
Caption: General overview of the Williamson ether synthesis for 3-(3-Methylbutoxy)aniline.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 3-(3-methylbutoxy)aniline.
Materials and Reagents:
Reagent/Material
CAS Number
Molecular Formula
Purity
Supplier
3-Aminophenol
591-27-5
C6H7NO
≥99%
Sigma-Aldrich
Isoamyl Bromide (1-bromo-3-methylbutane)
107-82-4
C5H11Br
96.0%
Sigma-Aldrich
Sodium Hydroxide (NaOH)
1310-73-2
NaOH
≥98%
Fisher Scientific
Acetone
67-64-1
C3H6O
ACS Grade
VWR
Diethyl Ether
60-29-7
C4H10O
Anhydrous
J.T. Baker
Saturated Sodium Bicarbonate Solution
-
NaHCO3
-
Lab Prepared
Anhydrous Magnesium Sulfate
7487-88-9
MgSO4
≥99.5%
Acros Organics
Equipment:
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel (500 mL)
Rotary evaporator
Glassware for extraction and filtration
pH paper
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of 3-(3-Methylbutoxy)aniline.
Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.9 g (0.1 mol) of 3-aminophenol and 4.4 g (0.11 mol) of sodium hydroxide in 100 mL of acetone.
Addition of Alkyl Halide: To the stirred solution, add 16.6 g (0.11 mol) of isoamyl bromide dropwise over a period of 15 minutes.
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
Quenching and Extraction: Pour the reaction mixture into 200 mL of water and transfer it to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.
Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by vacuum distillation to yield 3-(3-methylbutoxy)aniline as a liquid.[4][5]
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
3-Aminophenol: Harmful if swallowed or inhaled.[6][7] It is also toxic to aquatic life with long-lasting effects.[6][7] Avoid breathing dust and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[8]
Isoamyl Bromide: This is a flammable liquid and is harmful if swallowed.[9][10] It causes skin and eye irritation.[9] Keep away from heat and open flames.[11]
Sodium Hydroxide: Corrosive and can cause severe skin burns and eye damage. Handle with extreme care.
Organic Solvents: Acetone and diethyl ether are highly flammable. Ensure there are no ignition sources nearby during their use.
Characterization of 3-(3-Methylbutoxy)aniline
The identity and purity of the synthesized 3-(3-methylbutoxy)aniline should be confirmed using various analytical techniques.
Spectroscopic Data:
Technique
Expected Observations
¹H NMR
Peaks corresponding to the aromatic protons, the protons of the aniline -NH₂ group, and the aliphatic protons of the 3-methylbutoxy group.
¹³C NMR
Resonances for the aromatic carbons, the carbon bearing the amino group, the ether carbon, and the carbons of the alkyl chain.
IR Spectroscopy
Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring and alkyl chain, C-O stretching of the ether, and C=C stretching of the aromatic ring.[12]
Mass Spectrometry
A molecular ion peak corresponding to the molecular weight of 3-(3-methylbutoxy)aniline (C₁₁H₁₇NO), which is approximately 179.26 g/mol .[13]
Troubleshooting and Optimization
Low Yield: If the yield is low, ensure that the 3-aminophenol was fully deprotonated by using a sufficient excess of a strong, dry base. The reaction time may also need to be extended.
Side Products: The formation of side products can occur if the reaction temperature is too high, leading to elimination reactions. Maintaining a controlled reflux temperature is key.
Purification Challenges: If the product is difficult to purify by distillation, column chromatography on silica gel can be an effective alternative.[14]
Conclusion
The synthesis of 3-(3-methylbutoxy)aniline from 3-aminophenol via the Williamson ether synthesis is a robust and reliable method. By following the detailed protocol and adhering to the necessary safety precautions, researchers can efficiently produce this valuable intermediate for a wide range of applications in drug discovery and materials science. Careful characterization of the final product is essential to ensure its purity and suitability for subsequent synthetic steps.
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(3-Methylbutoxy)aniline
This guide provides a comprehensive analysis of the spectroscopic data for 3-(3-Methylbutoxy)aniline, a key intermediate in various research and development applications. As direct experimental spectra for this specific...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive analysis of the spectroscopic data for 3-(3-Methylbutoxy)aniline, a key intermediate in various research and development applications. As direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a robust, predicted spectroscopic profile. This approach, grounded in data from analogous structures and first principles, offers researchers and drug development professionals a reliable framework for the identification and characterization of this compound.
Molecular Structure and Spectroscopic Overview
3-(3-Methylbutoxy)aniline, also known as 3-(isopentyloxy)aniline, possesses a molecular formula of C₁₁H₁₇NO and a monoisotopic mass of 179.1310 Da.[1] Its structure combines a primary aromatic amine and an ether linkage to a branched alkyl chain. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint, which we will explore in detail.
Caption: Proposed mass spectral fragmentation pathway for 3-(3-Methylbutoxy)aniline.
A major fragmentation pathway would involve the loss of the 3-methylbutyl radical to form a stable phenoxy cation at m/z = 108. Another likely fragmentation is the cleavage of the C-O bond to generate the 3-methylbutyl cation at m/z = 71. Rearrangement and subsequent fragmentation could also lead to the formation of an aniline radical cation at m/z = 93.
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
Ionization:
Technique: Electron Ionization (EI).
Electron Energy: 70 eV.
Mass Analysis:
Analyzer: Quadrupole or Time-of-Flight (TOF).
Mass Range: Scan a range that includes the molecular weight, for example, m/z 40-300.
Conclusion
This guide provides a detailed, predicted spectroscopic analysis of 3-(3-Methylbutoxy)aniline based on fundamental principles and comparative data. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a robust framework for the characterization of this compound. This information is intended to empower researchers, scientists, and drug development professionals in their work with this and structurally related molecules.
References
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
PubChem. 3-(3-methylbutoxy)aniline. National Center for Biotechnology Information. [Link]
Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
The Privileged Scaffold: Research Applications of Substituted Anilines in Modern Drug Development
Executive Summary Substituted anilines represent a cornerstone pharmacophore in medicinal chemistry and rational drug design. Their unique electronic properties, synthetic tractability via methods like Buchwald-Hartwig a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Substituted anilines represent a cornerstone pharmacophore in medicinal chemistry and rational drug design. Their unique electronic properties, synthetic tractability via methods like Buchwald-Hartwig amination, and capacity for precise hydrogen bonding make them indispensable for developing targeted therapeutics. As a Senior Application Scientist, I have observed that the strategic functionalization of the aniline ring allows for the fine-tuning of pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This structural optimization is critical for mitigating metabolic liabilities—such as toxic reactive metabolite formation via Cytochrome P450 oxidation—while maximizing target affinity across oncology, immunology, and infectious diseases.
Oncology: Precision Targeting via Tyrosine Kinase Inhibition
Substituted anilines are quintessential to the design of ATP-competitive tyrosine kinase inhibitors (TKIs). The aniline nitrogen acts as a critical hydrogen bond donor/acceptor within the hinge region of the kinase ATP-binding pocket, while the aromatic ring and its substituents engage in van der Waals and π-π interactions with the hydrophobic clefts.
Case Study: Dual Mer/c-Met Inhibitors
Receptor tyrosine kinases like Mer and c-Met share overlapping downstream signaling pathways (e.g., PI3K/AKT, MAPK) that drive tumor proliferation, metastasis, and immune evasion (1)[1]. Recent rational design efforts have yielded 2-substituted aniline pyrimidine derivatives as potent dual inhibitors (2)[2].
For instance, compound 17c demonstrates exceptional dual kinase inhibition with IC50 values in the low nanomolar range, effectively suppressing proliferation in HepG2, MDA-MB-231, and HCT116 cell lines while maintaining a favorable cardiac safety profile via minimal hERG channel inhibition[1]. Similarly, compound 18c utilizes the 2-substituted aniline pyrimidine core to achieve robust inhibition, matching or exceeding the antiproliferative efficacy of clinical benchmarks like cabozantinib[2].
Mechanism of dual Mer/c-Met kinase inhibition by substituted anilines.
Immunology: Covalent Targeting with BTK Inhibitors
Bruton's tyrosine kinase (BTK) is a critical node in B-cell receptor signaling. Substituted anilines have been instrumental in developing both reversible and irreversible BTK inhibitors (3)[3]. By incorporating specific electrophilic warheads onto the aniline scaffold, researchers have achieved targeted covalent binding to the Cys481 residue in the BTK active site[3]. Recent advancements include triazine-core compounds bearing substituted anilines (e.g., Compound 11) that inhibit the inactive form of BTK with sub-nanomolar potency (IC50 = 0.39 nM) and demonstrate profound in vivo efficacy in rheumatoid arthritis models by significantly reducing joint inflammation[3].
Beyond human cellular targets, substituted anilines are revitalizing the antimicrobial pipeline. The incorporation of substituted anilines into flavonoid cores (like quercetin and luteolin) has yielded potent modulators of bacterial drug resistance (4)[4]. For example, 4-(trifluoromethyl)anilino quercetin acts as a potent inhibitor of the ribosomal methyltransferase ErmA in Staphylococcus aureus. By interacting directly with the RNA-binding pocket of ErmA, this substituted aniline derivative effectively suppresses the resistance mechanism, restoring bacterial susceptibility to erythromycin[4].
Quantitative Data Summary
To facilitate comparative analysis of the structure-activity relationships (SAR), the following table summarizes the biological activity of key substituted aniline derivatives discussed:
To ensure reproducibility and scientific rigor, the evaluation of substituted anilines as kinase inhibitors must employ a self-validating system. The following protocol outlines a luminescence-based ADP detection assay for determining IC50 values.
Causality & Rationale: Luminescent assays measuring ADP production are preferred over ATP-depletion assays because they offer a positive signal correlated directly with kinase activity. This reduces false positives caused by ATP-consuming impurities or assay interference.
Step-by-Step Methodology
Reagent Preparation & Baseline Validation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
Self-Validation Step: Include a no-enzyme control well to establish the baseline luminescence background and ensure buffer purity.
Compound Dilution: Serially dilute the substituted aniline test compounds in 100% DMSO, then dilute 1:10 in Kinase Buffer to achieve a 10X working concentration.
Causality: The final DMSO concentration in the assay must be strictly maintained at ≤1% to prevent solvent-induced enzyme denaturation.
Reaction Assembly: In a 384-well microplate, combine 1 µL of the compound, 2 µL of the purified kinase (e.g., Mer or c-Met), and 2 µL of the substrate/ATP mix.
Self-Validation Step: Include a known reference inhibitor (e.g., cabozantinib) as a positive control to benchmark assay sensitivity.
Incubation: Seal the plate and incubate at room temperature for exactly 60 minutes to allow steady-state phosphorylation.
Detection: Add 5 µL of the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Subsequently, add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, driving a luciferase reaction to produce light (incubate 30 mins).
Data Analysis: Measure luminescence using a microplate reader. Calculate the percentage of inhibition relative to vehicle controls. Fit the dose-response data using a four-parameter logistic non-linear regression model to determine the IC50.
Self-validating high-throughput workflow for kinase inhibitor screening.
References
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC (National Institutes of Health).2
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.1
The Development of BTK Inhibitors: A Five-Year Update. MDPI.3
Nitrogen-Containing Flavonoids Preparation and Biological Activity. ACS Figshare.4
Alkoxyaniline Derivatives in Medicinal Chemistry: Pharmacophore Utility, Metabolic Liabilities, and Synthetic Workflows
Introduction to the Alkoxyaniline Pharmacophore Alkoxyanilines (e.g., methoxyanilines, ethoxyanilines) are ubiquitous structural motifs in medicinal chemistry. They serve as critical pharmacophores, offering a highly tun...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to the Alkoxyaniline Pharmacophore
Alkoxyanilines (e.g., methoxyanilines, ethoxyanilines) are ubiquitous structural motifs in medicinal chemistry. They serve as critical pharmacophores, offering a highly tunable combination of hydrogen-bond donor (amine) and acceptor (alkoxy) capabilities. Furthermore, the electron-donating nature of the alkoxy group significantly modulates the pKa of the amine and increases the electron density of the aromatic ring, influencing both target binding affinity and pharmacokinetic properties. However, their utility is frequently counterbalanced by their propensity to act as "structural alerts" for idiosyncratic adverse drug reactions (IADRs) via metabolic bioactivation[1][2].
Understanding the delicate balance between the target engagement benefits of alkoxyanilines and their metabolic liabilities is a core competency for modern drug development professionals.
Target Engagement and Pharmacological Utility
Alkoxyaniline derivatives are frequently employed to achieve exquisite target selectivity by locking ligands into specific binding conformations.
For instance, the incorporation of 2-methoxyaniline moieties has been shown to be crucial in the allosteric, substrate-selective inhibition of mammalian ALOX15 (arachidonate 15-lipoxygenase)[3][4]. The methoxy group restricts the mobility of the ligand within the catalytic cavity, stabilizing the enzyme-inhibitor complex. Molecular dynamics simulations reveal that binding of the 2-methoxyaniline derivative to one monomer of the ALOX15 dimer induces conformational alterations in the other monomer, energetically compromising the productive binding of the natural substrate, linoleic acid[3][5].
Metabolic Liabilities: The Quinone Imine Toxicophore
Despite their binding affinity, alkoxyanilines are notorious for undergoing cytochrome P450 (CYP450)-mediated bioactivation. The primary metabolic liability involves N-hydroxylation followed by conversion into highly electrophilic reactive metabolites (RMs)[6].
The Causality of Toxicity:
Oxidation: The parent alkoxyaniline is oxidized by CYP450 to an N-hydroxylamine[6].
Activation: Subsequent N-O bond heterolysis (often catalyzed by phase II sulfation or acetylation) generates a highly reactive nitrenium ion[6]. Alternatively, further oxidation leads to the formation of quinone imines and nitrosobenzenes.
Covalent Binding: Quinone imines act as potent Michael acceptors. They covalently bind to nucleophilic residues (especially cysteines) on cellular proteins or DNA, leading to hepatotoxicity, genotoxicity, and immune-mediated IADRs[7]. Furthermore, these species can undergo redox cycling, generating destructive reactive oxygen species (ROS)[6][7].
Metabolic bioactivation pathway of alkoxyanilines into reactive quinone imines.
Mitigation Strategies in Drug Design
To circumvent the toxicity associated with the aniline/alkoxyaniline toxicophore, medicinal chemists employ several structural strategies:
Bioisosteric Replacement: Replacing the alkoxyaniline motif with electron-deficient heteroaromatics. For example, in the development of brain-penetrant LRRK2 inhibitors for Parkinson's disease, researchers successfully replaced a 2-alkoxyaniline motif with an aminopyrazole[8]. This bioisosteric substitution eliminated the aniline toxicophore, prevented the formation of reactive conjugates in human liver microsomes (HLMs), and improved aqueous solubility while maintaining a potent cellular IC50 of 28 nM[8].
Steric Hindrance and Fluorination: Introducing bulky groups or fluorine atoms adjacent to the amine or alkoxy groups to block CYP450 access or alter the electronic properties, thereby reducing the rate of N-hydroxylation[3].
Synthesizing sterically hindered or highly substituted ortho-alkoxyanilines via traditional electrophilic aromatic substitution is often plagued by poor regioselectivity. A breakthrough methodology involves the cationic N-heterocyclic carbene (NHC)-copper-catalyzed [1,3]-alkoxy rearrangement of N-alkoxyanilines[9][10].
Causality of Experimental Choices:
The use of a cationic Cu(I) center ligated by an NHC (e.g., IPrCuBr with AgSbF6) provides the necessary Lewis acidity to activate the N-O bond while maintaining sufficient steric bulk to dictate the regioselectivity of the migrating alkoxy group[9]. For substrates with electron-withdrawing meta-substituents, migration selectively occurs at the more hindered ortho-position, whereas electron-donating groups direct migration to the less hindered ortho-position[9].
Workflow of the NHC-Cu(I) catalyzed [1,3]-alkoxy rearrangement.
To ensure reproducibility and self-validation, the following protocol outlines the synthesis of ortho-alkoxyanilines[9]:
Preparation of the Catalyst Complex: In a nitrogen-filled glovebox, combine 10 mol % of the NHC-copper halide precatalyst (e.g., IPrCuBr) with 10 mol % of a silver salt abstractor (e.g., AgSbF6) in anhydrous 1,2-dichloroethane (DCE).
Rationale: AgSbF6 abstracts the halide, generating the active, highly Lewis-acidic cationic Cu(I) species. The precipitation of AgBr drives this equilibrium forward.
Substrate Addition: Add the N-alkoxyaniline substrate (0.4 mmol) to the catalyst suspension.
Rationale: DCE is chosen as a non-coordinating solvent to prevent competitive binding to the cationic copper center, ensuring maximum interaction with the substrate's N-O bond.
Thermal Activation: Seal the reaction vessel and heat to 80 °C for 12-24 hours under continuous stirring.
Rationale: Elevated temperatures are required to overcome the activation energy barrier for the intramolecular [1,3]-sigmatropic rearrangement.
Reaction Quenching and Filtration: Cool the mixture to room temperature and filter through a short pad of Celite, eluting with ethyl acetate.
Rationale: This removes the insoluble silver salts and copper catalyst residues.
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography on silica gel to isolate the ortho-alkoxyaniline derivative.
Self-Validation: Confirm product identity and regioselectivity using 1H NMR (monitoring the shift of aromatic protons) and HRMS.
Quantitative Data Summary
The following table summarizes the structure-activity and toxicity profiles of alkoxyaniline derivatives and their bioisosteres across various medicinal chemistry applications:
High risk of quinone imine formation; GSH depletion
Aminopyrazole (Bioisostere)
LRRK2 Inhibitor (Cmpd 18)
Cell IC50 = 28 nM
No observable GSH/KCN conjugates in HLMs; improved solubility[8]
N-Alkoxyaniline
Synthetic Precursor
Up to 89% yield via [1,3]-rearrangement
Efficient conversion to ortho-alkoxyanilines via Cu-catalysis[9]
Conclusion
Alkoxyaniline derivatives remain a double-edged sword in medicinal chemistry. While their physicochemical properties make them excellent pharmacophores for achieving high-affinity, target-selective interactions (such as in ALOX15 inhibition), their metabolic liability toward reactive quinone imines necessitates rigorous safety screening. Modern drug discovery relies on either sophisticated bioisosteric replacements (e.g., aminopyrazoles) to design out the toxicophore, or advanced synthetic methodologies (e.g., Cu-catalyzed rearrangements) to access sterically protected derivatives that resist CYP450 bioactivation.
References
Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - PMC.[Link]
Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites | Chemical Research in Toxicology.[Link]
Machine Learning for Predicting Risk of Drug-Induced Autoimmune Diseases by Structural Alerts and Daily Dose - MDPI.[Link]
Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species - PMC.[Link]
Predicting Toxicities of Reactive Metabolite–Positive Drug Candidates - Annual Reviews.[Link]
Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug - UW School of Pharmacy.[Link]
Cationic N-Heterocyclic Carbene Copper-Catalyzed[1,3]-Alkoxy Rearrangement of N-Alkoxyanilines | Organic Letters.[Link]
Copper-Catalyzed[1,3]-Alkoxy Rearrangement for Selective Synthesis of Polycyclic ortho-Aminoarenol Derivatives | Request PDF - ResearchGate.[Link]
N-Substituted 5-(1H-Indol-2-yl)-2-methoxyanilines Are Allosteric Inhibitors of the Linoleate Oxygenase Activity of Selected Mammalian ALOX15 Orthologs: Mechanism of Action | Journal of Medicinal Chemistry.[Link]
N-Substituted 5-(1 H-Indol-2-yl)-2-methoxyanilines Are Allosteric Inhibitors of the Linoleate Oxygenase Activity of Selected Mammalian ALOX15 Orthologs: Mechanism of Action - PubMed.[Link]
Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - MDPI.[Link]
Structural Characterization of 3-(3-Methylbutoxy)aniline: 1H and 13C NMR Assignment Protocol
Executive Summary 3-(3-Methylbutoxy)aniline (CAS: 17258-52-5), also referred to as m-(isoamyloxy)aniline, is a critical intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and functional polymers[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-(3-Methylbutoxy)aniline (CAS: 17258-52-5), also referred to as m-(isoamyloxy)aniline, is a critical intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and functional polymers[1][2]. The molecule features an electron-rich aromatic core modulated by two strongly electron-donating substituents: a primary amine (-NH2) and an isoamyloxy ether linkage (-OR). Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming molecular identity, assessing purity, and tracking synthetic modifications[3].
This application note provides a comprehensive, self-validating protocol for the acquisition and assignment of 1H and 13C NMR spectra for 3-(3-Methylbutoxy)aniline, detailing the mechanistic causality behind both the experimental parameters and the observed chemical shifts.
Experimental Design & Causality
To ensure high-fidelity data, the experimental design must account for the specific electronic and physical properties of the aniline derivative.
Solvent Selection
Chloroform-d (CDCl3) is the optimal solvent for this analysis[3].
Causality : Unlike protic solvents (e.g., Methanol-d4 or D2O), CDCl3 does not undergo rapid deuterium exchange with the -NH2 protons. This allows the amine protons to be directly observed in the 1H NMR spectrum as a broad singlet. Furthermore, the residual solvent peaks (7.26 ppm for 1H; 77.16 ppm for 13C) do not overlap with the critical aliphatic chain signals or the highly shielded aromatic protons of this specific molecule.
Concentration & Relaxation Dynamics
A sample concentration of 15–20 mg in 0.6 mL of solvent is recommended.
Causality : While 1H NMR is highly sensitive and requires minimal sample, 13C NMR suffers from the low natural abundance of the 13C isotope (1.1%). More importantly, the quaternary carbons in the aromatic ring (C1 and C3) lack attached protons. Consequently, they experience negligible Nuclear Overhauser Effect (NOE) enhancement and exhibit exceptionally long
T1
longitudinal relaxation times[4]. A higher concentration, combined with an extended relaxation delay (
D1
), prevents signal saturation and ensures these critical quaternary peaks are clearly resolved.
Step-by-Step NMR Acquisition Protocol
This methodology is designed as a self-validating system : 1D spectra provide the foundational assignments based on empirical rules, while optional 2D experiments serve as internal controls to unambiguously resolve any overlapping signals.
Step 1: Sample Preparation
Weigh exactly 15–20 mg of purified 3-(3-Methylbutoxy)aniline.
Dissolve the compound completely in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[3].
Transfer the homogeneous solution to a high-quality 5 mm NMR tube, ensuring no particulates or air bubbles are present in the active volume.
Step 2: 1H NMR Acquisition
Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock, shim, and tune the probe to the 1H frequency.
Relaxation Delay (D1) : 2.5 to 3.0 seconds. (Critical: This extended delay is mandatory to allow the unprotonated C1 and C3 carbons to relax fully between pulses, ensuring their signals are not lost to saturation).
Step 4: Data Processing & Validation
Apply a Fourier Transform (FT) with a line broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C.
Perform manual phase and baseline correction.
Reference the spectra to TMS (0.00 ppm) or the residual CDCl3 peak.
Self-Validation : If the aromatic protons (H4 and H6) cannot be distinguished by multiplicity alone, acquire a 1H-13C HMBC spectrum. The HMBC will reveal a definitive 3-bond correlation from the aliphatic O-CH2 protons to the C3 aromatic carbon, anchoring the entire assignment.
Workflow Visualization
Figure 1: Standardized workflow for NMR acquisition, processing, and structural assignment.
Mechanistic Insights & Signal Causality
The Aromatic Core: Resonance (+R) Effects
In the aromatic ring, both the -NH2 and -OR groups act as strong electron-donating groups via resonance (+R effect). They push electron density into the ring, specifically shielding the ortho and para positions relative to themselves[5].
C2 (The most shielded position) : The C2 position is ortho to both the amine and the ether group. Because it receives compounded electron density from both substituents, its proton (H2) and carbon (C2) are pushed significantly upfield (1H: ~6.20 ppm; 13C: ~100.8 ppm).
C5 (The least shielded position) : The C5 position is meta to both substituents. It does not benefit from the +R shielding effects. Consequently, it remains the most deshielded aromatic nucleus, appearing closest to the chemical shift of unsubstituted benzene (1H: ~7.00 ppm; 13C: ~130.4 ppm)[5].
Amine Protons : The -NH2 protons appear as a broad singlet (~3.60 ppm) due to the quadrupolar relaxation of the adjacent Nitrogen-14 nucleus and intermediate rates of intermolecular hydrogen exchange[3].
The Aliphatic Chain: Inductive (-I) Effects and Spin-Spin Splitting
The isoamyloxy chain (-O-CH2-CH2-CH(CH3)2) is governed by the inductive electron-withdrawing effect (-I) of the oxygen atom and predictable
n+1
spin-spin coupling.
H1' (O-CH2) : The strong electronegativity of the oxygen atom severely deshields these protons, shifting them downfield to ~3.95 ppm. They couple with the adjacent H2' methylene group, appearing as a triplet.
H3' (CH) : This methine proton is coupled to the two H2' protons and the six protons of the terminal methyl groups (total of 8 adjacent protons), resulting in a complex multiplet (nonet) at ~1.80 ppm.
Data Presentation: NMR Assignment Tables
Table 1: 1H NMR Assignments (400 MHz, CDCl3)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment Causality
-NH2
3.60
Broad singlet (br s)
-
2H
Exchangeable; broadened by 14N quadrupolar relaxation.
H-2
6.20
Triplet (t)
~2.2
1H
Ortho to both +R groups; highly shielded. Meta-coupled only.
H-6
6.25
Doublet of doublets (dd)
8.1, 2.2
1H
Ortho to -NH2, para to -OR. Shielded by resonance.
H-4
6.30
Doublet of doublets (dd)
8.1, 2.2
1H
Para to -NH2, ortho to -OR. Shielded by resonance.
H-5
7.00
Triplet (t)
8.1
1H
Meta to both groups; lacks resonance shielding.
H-1'
3.95
Triplet (t)
6.6
2H
Deshielded by adjacent electronegative oxygen (-I effect).
H-2'
1.65
Quartet (q)
6.6
2H
Adjacent to H1' and H3' (n+1 splitting).
H-3'
1.80
Multiplet (m)
6.6
1H
Split by 8 adjacent protons (H2' and methyls).
H-4', H-5'
0.95
Doublet (d)
6.6
6H
Terminal methyls; split by the adjacent H3' methine proton.
Table 2: 13C NMR Assignments (100 MHz, CDCl3)
Position
Chemical Shift (δ, ppm)
Carbon Type
Assignment Causality
C-3
160.8
Quaternary (C-O)
Directly attached to electronegative Oxygen; highly deshielded.
C-1
147.5
Quaternary (C-N)
Directly attached to electronegative Nitrogen.
C-5
130.4
Methine (CH)
Meta to both +R groups; closest to benzene shift (128.5 ppm).
C-6
107.5
Methine (CH)
Shielded by ortho (-NH2) and para (-OR) resonance effects.
C-4
104.3
Methine (CH)
Shielded by para (-NH2) and ortho (-OR) resonance effects.
C-2
100.8
Methine (CH)
Most shielded aromatic carbon (ortho to both +R groups).
C-1'
66.5
Methylene (CH2)
Aliphatic carbon directly bonded to Oxygen.
C-2'
38.2
Methylene (CH2)
Aliphatic chain backbone.
C-3'
25.1
Methine (CH)
Isoamyl branching point.
C-4', C-5'
22.6
Methyl (CH3)
Terminal aliphatic carbons.
References
NextSDS. "3-(3-methylbutoxy)aniline — Chemical Substance Information." 1
Application Note: Trace-Level Quantification and Method Validation of 3-(3-Methylbutoxy)aniline in Pharmaceutical Matrices via LC-MS/MS
Target Audience: Analytical Chemists, Toxicologists, and CMC Regulatory Professionals Regulatory Alignment: ICH M7(R2), ICH Q2(R2), ICH Q14 Introduction & Scientific Rationale The presence of aromatic amines in Active Ph...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Toxicologists, and CMC Regulatory Professionals
Regulatory Alignment: ICH M7(R2), ICH Q2(R2), ICH Q14
Introduction & Scientific Rationale
The presence of aromatic amines in Active Pharmaceutical Ingredients (APIs) is a critical quality and safety concern in modern drug development. 3-(3-Methylbutoxy)aniline (CAS 17258-52-5)[1], an aniline derivative featuring a hydrophobic isopentyl ether substitution, is frequently utilized as a synthetic building block or may emerge as a degradation product.
Due to the well-documented DNA-reactive N-hydroxylation metabolic pathways of aniline derivatives, regulatory agencies classify these compounds as Potentially Mutagenic Impurities (PMIs). Under the ICH M7(R2) guidelines, impurities lacking adequate in vivo carcinogenicity data must be controlled using the Threshold of Toxicological Concern (TTC) approach to limit potential carcinogenic risk[2].
Standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often lacks the sensitivity required to detect PMIs at the parts-per-million (ppm) or parts-per-billion (ppb) levels dictated by the TTC. Therefore, this protocol details a highly sensitive, self-validating UHPLC-MS/MS methodology designed to quantify 3-(3-Methylbutoxy)aniline, adhering strictly to the updated ICH Q2(R2) validation framework[3].
The ICH M7(R2) guideline establishes a default TTC of 1.5 µ g/day for a lifetime exposure to an unclassified mutagenic impurity[4]. To establish our Analytical Target Profile (ATP), we must calculate the concentration limit based on a hypothetical API Maximum Daily Dose (MDD).
Target Limit of Quantitation (LOQ) = ≤ 10% of the Specification Limit = ≤ 3.0 ppm
If the API is prepared at a concentration of 10 mg/mL, the analytical method must reliably detect the impurity at 30 ng/mL (30 ppb) in the sample diluent.
Mechanistic Method Selection
Ionization Strategy: The primary amine group of 3-(3-Methylbutoxy)aniline (pKa ~4.6) is highly basic. Using 0.1% Formic Acid in the mobile phase ensures complete protonation, making Electrospray Ionization in positive mode (ESI+) the optimal choice for generating the
[M+H]+
precursor ion (
m/z
180.3).
Matrix Mitigation: APIs present at 10 mg/mL will cause severe ion suppression and rapidly foul the MS source. To prevent this, the protocol utilizes a post-column divert valve . The API, which typically elutes later than the impurity due to differing polarities, is diverted to waste, ensuring long-term method robustness.
Workflow & Logical Architecture
Figure 1: UHPLC-MS/MS workflow for trace 3-(3-Methylbutoxy)aniline quantification.
Experimental Protocols
This protocol is designed as a self-validating system; it includes internal System Suitability Testing (SST) to ensure data integrity prior to sample analysis.
Reagents and Materials
Analyte: 3-(3-Methylbutoxy)aniline reference standard (Purity ≥ 99.0%)[1].
Solvents: LC-MS grade Water, Acetonitrile (ACN), and Methanol (MeOH).
Additives: LC-MS grade Formic Acid (FA).
Column: Superficially Porous Particle (SPP) C18 Column (e.g., 50 mm × 2.1 mm, 2.7 µm). Causality: SPP columns provide high theoretical plate counts at lower backpressures, yielding sharp peak shapes essential for maximizing the signal-to-noise (S/N) ratio of trace amines.
Sample Preparation
Diluent Preparation: Mix MeOH and Water (50:50, v/v).
Standard Stock Solution: Accurately weigh 10 mg of 3-(3-Methylbutoxy)aniline and dissolve in 100 mL of diluent (100 µg/mL).
Matrix-Matched Calibration Standards: Spike the Standard Stock into solutions containing 10 mg/mL of the target API to create calibration levels at 1.0, 3.0 (Target LOQ), 15.0, 30.0 (Limit), and 45.0 ppm relative to the API. Causality: Matrix matching compensates for any residual ion suppression not eliminated by the divert valve, ensuring accurate quantification.
Sample Preparation: Weigh 100 mg of the API batch into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (10 mg/mL). Centrifuge at 10,000 rpm for 5 minutes to remove particulates.
UHPLC-MS/MS Conditions
Mobile Phase A: 0.1% FA in Water.
Mobile Phase B: 0.1% FA in ACN.
Gradient Program:
0.0 - 1.0 min: 5% B
1.0 - 4.0 min: 5% to 60% B
4.0 - 5.0 min: 60% to 95% B (Divert valve switches to waste at 4.5 min to elute API)
Quantifier Transition:m/z
180.3
→
110.1 (Collision Energy: 15 eV). Mechanism: Cleavage of the isopentyl ether side chain.
Qualifier Transition:m/z
180.3
→
93.1 (Collision Energy: 25 eV). Mechanism: Further fragmentation of the aniline core.
Method Validation Parameters & Data Presentation
The method was validated according to the ICH Q2(R2) guidelines, which mandate the demonstration of Specificity, Linearity, Accuracy, Precision, and robust LOQ determination[5].
Specificity and Selectivity
Specificity was confirmed by injecting the diluent blank, the unspiked API matrix, and the API matrix spiked with 3-(3-Methylbutoxy)aniline at the specification limit (30 ppm). No interfering peaks were observed at the retention time of the analyte (approx. 3.2 min), proving the selectivity of the MRM transitions and the efficacy of the chromatographic separation[6].
Validation Summary Data
The quantitative validation data is summarized in Table 1, demonstrating that the method is fit-for-purpose across the entire analytical range.
Table 1: Summary of ICH Q2(R2) Validation Results for 3-(3-Methylbutoxy)aniline
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Limit of Detection (LOD)
S/N
≥
3
0.5 ppm (S/N = 8)
Pass
Limit of Quantitation (LOQ)
S/N
≥
10, Precision
≤
15% RSD
1.5 ppm (S/N = 22, RSD = 4.2%)
Pass
Linearity & Range
R2≥0.990
(LOQ to 150% of Limit)
R2=0.9994
(1.5 ppm to 45.0 ppm)
Pass
Accuracy (Recovery)
80.0% – 120.0% at 50%, 100%, 150%
50%: 98.4% 100%: 101.2% 150%: 99.7%
Pass
Method Precision
≤
10.0% RSD (6 preparations at 100%)
2.8% RSD
Pass
Intermediate Precision
≤
10.0% RSD (Different day/analyst)
3.5% RSD
Pass
Note: Accuracy was determined via standard addition to the API matrix to rigorously account for matrix effects.
Conclusion
The developed UHPLC-MS/MS method provides a robust, highly sensitive, and specific approach for the quantification of 3-(3-Methylbutoxy)aniline in pharmaceutical matrices. By leveraging matrix-matched calibration and post-column flow diversion, the method successfully mitigates matrix suppression. The validation results strictly conform to the ICH Q2(R2) guidelines[7], proving that the method is fully capable of enforcing the stringent ICH M7(R2) Threshold of Toxicological Concern (TTC) limits[8] required for potentially mutagenic impurities.
References
3-(3-methylbutoxy)aniline — Chemical Substance Information. NextSDS.
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: https://www.ich.org/page/quality-guidelines
Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC. National Institutes of Health (NIH).
Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7(R2) - ICH. International Council for Harmonisation (ICH). Available at: https://www.ich.org/page/multidisciplinary-guidelines
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
Application Notes and Protocols: 3-(3-Methylbutoxy)aniline in the Synthesis of Advanced Polymer Architectures
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the utilization of 3-(3-Methylbutoxy)aniline as a monomer in polymer chemistry. While specific lite...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 3-(3-Methylbutoxy)aniline as a monomer in polymer chemistry. While specific literature on the polymerization of this exact aniline derivative is nascent, the protocols and principles outlined herein are derived from established methodologies for substituted anilines and are intended to serve as a robust starting point for pioneering research.[1][2][3] The introduction of the 3-methylbutoxy group is anticipated to impart unique solubility and processing characteristics to the resulting polymers, opening avenues for novel applications in materials science and drug delivery.
Introduction: The Promise of Substituted Polyanilines
Polyaniline (PANI) is a well-studied conducting polymer with a rich history of applications ranging from anti-corrosion coatings to sensors and electronics.[4][5] However, the inherent rigidity of the PANI backbone often leads to poor solubility in common organic solvents, limiting its processability and broader utility.[6] A key strategy to overcome this limitation is the introduction of flexible side chains onto the aniline monomer. The 3-(3-Methylbutoxy)aniline monomer, with its branched alkyl ether side chain, is a promising candidate for creating soluble and processable polyanilines with potentially novel properties.
The bulky and flexible 3-methylbutoxy group is expected to increase the free volume between polymer chains, thereby disrupting the π-π stacking that contributes to the insolubility of unsubstituted PANI. This enhanced solubility would allow for solution-based processing techniques such as spin-coating and casting, facilitating the fabrication of thin films and other advanced polymer architectures.
Key Physicochemical Properties of 3-(3-Methylbutoxy)aniline
A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies.
Two primary methods are proposed for the polymerization of 3-(3-Methylbutoxy)aniline: chemical oxidative polymerization and a more advanced step-growth polymerization with a disulfide transfer reagent.
Protocol 1: Chemical Oxidative Polymerization
This is a standard and widely used method for synthesizing polyaniline and its derivatives.[1][2][9]
Objective: To synthesize poly(3-(3-methylbutoxy)aniline) via chemical oxidation.
Materials:
3-(3-Methylbutoxy)aniline (monomer)
Ammonium persulfate (APS) (oxidant)
Hydrochloric acid (HCl, 1 M) (dopant and reaction medium)
Methanol
Deionized water
Reaction vessel (three-neck flask)
Magnetic stirrer
Ice bath
Filtration apparatus (Büchner funnel)
Procedure:
In a 250 mL three-neck flask equipped with a magnetic stirrer, dissolve a specific amount of 3-(3-Methylbutoxy)aniline in 1 M HCl. A typical monomer concentration is 0.1-0.2 M.[4]
Purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can interfere with the polymerization.
Cool the reaction vessel to 0-5 °C using an ice bath.
In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate (APS) in 1 M HCl. The molar ratio of oxidant to monomer is a critical parameter and can be varied, with a common starting point being 1:1.25 (monomer:oxidant).[2]
Cool the APS solution to 0-5 °C.
Slowly add the chilled APS solution dropwise to the stirring monomer solution over a period of 30 minutes. The reaction is exothermic, and slow addition helps to control the temperature.
A color change in the reaction mixture (typically to dark green or black) indicates the onset of polymerization.
Allow the reaction to proceed at 0-5 °C for 2-24 hours with continuous stirring.
After the reaction is complete, the polymer will precipitate out of the solution. Collect the precipitate by vacuum filtration.
Wash the polymer sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.
Dry the resulting polymer powder under vacuum at 40-60 °C for 24 hours.
Expected Outcome: A dark-colored powder of poly(3-(3-methylbutoxy)aniline) in its protonated (emeraldine salt) form. The polymer is expected to be soluble in solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF).[2][8]
Protocol 2: Step-Growth Polymerization for Poly[N,N-(3-(3-methylbutoxy)phenylamino)disulfides]
This novel approach can lead to polymers with a unique backbone structure consisting of nitrogen and sulfur atoms, potentially exhibiting interesting optical and electronic properties.
Objective: To synthesize a poly[N,N-(phenylamino)disulfide] with the 3-(3-methylbutoxy)aniline monomer.
Materials:
3-(3-Methylbutoxy)aniline (monomer)
Sulfur monochloride (S2Cl2) (disulfide transfer reagent)
Triethylamine (base)
Anhydrous Dichloromethane (DCM) (solvent)
Reaction vessel (Schlenk flask)
Dry ice/acetone bath
Magnetic stirrer
Standard Schlenk line techniques
Procedure:
Set up a Schlenk flask under an inert atmosphere (nitrogen or argon).
Add anhydrous DCM to the flask and cool it to -78 °C using a dry ice/acetone bath.
Add sulfur monochloride (S2Cl2) to the cold DCM.
In a separate flask, dissolve 3-(3-Methylbutoxy)aniline and triethylamine in anhydrous DCM.
Slowly add the monomer/base solution to the S2Cl2 solution at -78 °C over 30 minutes with vigorous stirring.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
The reaction will likely result in the precipitation of triethylamine hydrochloride. This can be removed by filtration.
The polymer can be isolated by precipitation into a non-solvent such as methanol or water.
Collect the polymer by filtration and dry it under vacuum.
Expected Outcome: A colored polymer, with the color depending on the electronic properties of the monomer. Given the electron-donating nature of the alkoxy group, an orange, red, or even purple polymer might be expected. This polymer is anticipated to have a different solubility profile from the oxidatively polymerized version.
Characterization of the Synthesized Polymers
A suite of analytical techniques should be employed to thoroughly characterize the synthesized polymers.
Technique
Purpose
Expected Results for Poly(3-(3-methylbutoxy)aniline)
Fourier-Transform Infrared Spectroscopy (FT-IR)
To identify characteristic functional groups and confirm polymerization.
Appearance of characteristic peaks for the quinoid and benzenoid rings of the polyaniline backbone, alongside the C-O-C stretching of the ether linkage and C-H stretches of the alkyl chain.[2]
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
To elucidate the detailed chemical structure of the polymer.
Broadened peaks in the aromatic region (δ 6.5-8.0 ppm) characteristic of the polymer backbone. Signals corresponding to the methylbutoxy side chain should be visible and can be compared to the monomer spectrum.[2]
Gel Permeation Chromatography (GPC)
To determine the molecular weight and molecular weight distribution (polydispersity index, PDI).
Will provide information on the average chain length and the distribution of chain lengths, which are crucial for understanding the polymer's physical properties.
UV-Visible Spectroscopy
To investigate the electronic properties and doping state of the polymer.
For the emeraldine salt form, two characteristic absorption bands are expected, one around 320-360 nm (π-π* transition) and another broad polaron band above 600 nm.[2]
Scanning Electron Microscopy (SEM)
To visualize the morphology of the polymer.
The morphology can range from granular to nanofibrous, depending on the polymerization conditions.[2][5] The bulky side chain may influence the self-assembly and result in unique morphologies.
Thermogravimetric Analysis (TGA)
To assess the thermal stability of the polymer.
Will determine the decomposition temperature of the polymer, which is an important parameter for high-temperature applications.
Visualizing the Experimental Workflow
The following diagrams illustrate the proposed experimental workflows.
Caption: Workflow for Chemical Oxidative Polymerization.
Technical Support Center: Troubleshooting & Purification of 3-(3-Methylbutoxy)aniline
Welcome to the Technical Support Center for the synthesis and purification of 3-(3-Methylbutoxy)aniline (CAS: 17258-52-5). This guide is engineered for research scientists and drug development professionals who require h...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and purification of 3-(3-Methylbutoxy)aniline (CAS: 17258-52-5). This guide is engineered for research scientists and drug development professionals who require high-purity alkoxy anilines for downstream pharmaceutical applications.
Synthesizing this compound—typically via the alkylation of 3-nitrophenol followed by catalytic reduction—frequently introduces a complex matrix of neutral starting materials, acidic byproducts, and transition metal contaminants. This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate the target molecule with high fidelity.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: Why does my crude 3-(3-methylbutoxy)aniline co-elute with the nitrobenzene precursor, and how do I separate them without chromatography?A1: Co-elution occurs because the bulky ether linkage in both 3-(3-methylbutoxy)nitrobenzene and 3-(3-methylbutoxy)aniline dominates their interaction with the silica stationary phase, minimizing
Rf
differences. To resolve this, you must leverage their divergent
pKa
values rather than their polarity. Aniline derivatives are weakly basic (
pKa
~4.6). By treating the organic mixture with 1-2 M HCl, the aniline is protonated to form a highly polar, water-soluble anilinium chloride salt [1]. The neutral nitro precursor and unreacted alkylating agents remain entirely in the organic phase. Subsequent basification of the aqueous layer with NaOH liberates the purified free amine.
Q2: My isolated aniline is dark brown/black after catalytic hydrogenation. How do I remove residual palladium?A2: Discoloration in synthesized anilines is frequently caused by residual transition metals (e.g., palladium leaching from Pd/C catalysts) that form soluble coordination complexes with the primary amine [3]. To remove these impurities, introduce a metal scavenger such as activated carbon or a polyamine resin during the workup. Activated carbon traps the Pd complexes within its porous matrix. For optimal removal, the crude mixture should be stirred with activated carbon in a warm solvent, which decreases solvent viscosity and increases the kinetic rate of Pd adsorption into the carbon pores.
Q3: I am experiencing significant yield loss and tar formation during distillation. What is causing this?A3: 3-(3-Methylbutoxy)aniline has a relatively high molecular weight (179.26 g/mol ) and a high boiling point. Distilling anilines at atmospheric pressure exposes them to severe thermal stress, leading to auto-oxidation and thermal decomposition (tarring) [2]. To prevent this, vacuum distillation must be employed. Lowering the system pressure to <1 mmHg significantly reduces the boiling point, allowing the aniline to distill safely without thermal cleavage.
Part 2: Quantitative Impurity Profiling
Understanding the chemical nature of your reaction matrix is critical for designing a purification strategy. The table below summarizes the phase-partitioning behavior of the target molecule versus common synthetic impurities during an acid-base workup.
Table 1: Partitioning Behavior of 3-(3-Methylbutoxy)aniline and Common Impurities
Compound
Chemical Nature
Phase in 1-2 M HCl
Phase in 1 M NaOH
3-(3-Methylbutoxy)aniline
Weak Base
Aqueous (as Anilinium Salt)
Organic (as Free Base)
3-(3-Methylbutoxy)nitrobenzene
Neutral
Organic
Organic
1-Bromo-3-methylbutane
Neutral
Organic
Organic
3-Nitrophenol (Side product)
Weak Acid
Organic
Aqueous (as Phenolate)
Palladium Complexes
Metal Catalyst
Organic/Suspended
Organic/Suspended
Part 3: Self-Validating Experimental Protocols
Protocol A: Acid-Base Extraction Workflow
Causality Focus: This protocol systematically isolates the basic aniline from neutral and acidic impurities by manipulating its ionization state.
Dissolution: Dissolve the crude 3-(3-methylbutoxy)aniline in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
Acidic Extraction (Protonation): Transfer the solution to a separatory funnel. Add an equal volume of 1-2 M HCl. Gently invert to mix, venting frequently. Causality: The acidic environment (
pH<2
) ensures >99% protonation of the primary amine, driving it exclusively into the aqueous phase [1].
Phase Separation & Validation: Allow the layers to separate and drain the aqueous layer. Self-Validation Step: Spot the remaining organic layer on a TLC plate. If a UV-active spot corresponding to the aniline remains, repeat the HCl extraction until the organic layer is completely devoid of the target product.
Basification (Deprotonation): Cool the combined aqueous layers in an ice bath. Slowly add 1 M NaOH until the pH is >10. Causality: The ice bath mitigates the highly exothermic neutralization reaction, preventing thermal degradation of the newly liberated free base aniline. The solution will turn cloudy as the free base oils out.
Back-Extraction: Extract the basified aqueous layer three times with fresh organic solvent to recover the product.
Drying & Concentration: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol B: Palladium Scavenging and Vacuum Distillation
Causality Focus: Removes coordinating metal catalysts and isolates the pure liquid product without inducing thermal cleavage.
Scavenging: Dissolve the extracted aniline in ethyl acetate. Add 10-15 wt% activated carbon. Stir at 40°C for 60 minutes. Causality: Elevated temperatures improve the diffusion rate of bulky Pd-aniline complexes into the micropores of the activated carbon [3].
Filtration: Filter the hot suspension through a tightly packed Celite pad to prevent fine carbon particulate breakthrough. Wash the pad with hot ethyl acetate and concentrate the filtrate.
Vacuum Distillation: Transfer the concentrated oil to a short-path distillation apparatus. Apply a high vacuum (<1 mmHg). Self-Validation Step: Monitor the vapor temperature closely. A steady, plateaued vapor temperature indicates the elution of the pure 3-(3-methylbutoxy)aniline. Discard the initial fore-run (residual solvents) and leave the dark residue (high-boiling oligomers) in the boiling flask [2].
Part 4: Process Workflow Diagram
Liquid-liquid acid-base extraction workflow for aniline purification.
References
Bullock, K. M., et al. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development, ACS Publications. Available at:[Link]
Optimization
Minimizing side reactions in the amination of 3-bromo-1-(3-methylbutoxy)benzene
Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working wit...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 3-bromo-1-(3-methylbutoxy)benzene .
While Buchwald-Hartwig aminations are highly robust, the specific electronic and steric profile of meta-alkoxy aryl bromides can lead to frustrating side reactions—namely hydrodehalogenation, homocoupling, and β-hydride elimination. This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind these failures and providing a self-validating protocol to ensure your C–N bond formation is successful on the first attempt.
Part 1: Mechanistic Pathway & Failure Modes
To troubleshoot effectively, we must first understand where the catalytic cycle diverges from the desired pathway. The diagram below illustrates the active Pd(0)/Pd(II) cycle and the specific nodes where side reactions outcompete the desired amidation and reductive elimination steps.
Catalytic cycle of Buchwald-Hartwig amination detailing desired pathways and competing side reactions.
Part 2: Troubleshooting & Causality Guide (FAQ)
Q1: Why am I observing significant hydrodehalogenation, yielding 1-(3-methylbutoxy)benzene instead of my product?The Causality: Hydrodehalogenation occurs when the Ar-Pd(II)-Br intermediate undergoes transmetalation with a hydride source (often from a protic solvent impurity or via β-hydride elimination from an alkoxide base like NaOtBu) instead of the target amine[1]. Once the Ar-Pd(II)-H species forms, it rapidly reductively eliminates to yield the dehalogenated arene[2]. This is exacerbated when the desired C–N reductive elimination is sluggish.
The Solution: You must accelerate the reductive elimination step so it outcompetes hydride transfer. Switch to a highly sterically hindered dialkylbiarylphosphine ligand like BrettPhos . The structural substituents at the 3-position of the upper phenyl ring lock the orientation of the –PR2 group over the bottom phenyl ring. This extreme steric bulk forces the aryl and amine ligands on the palladium center into close proximity, drastically lowering the activation energy barrier for reductive elimination to ~19.8 kcal/mol[3].
Q2: How do I suppress the homocoupling of 3-bromo-1-(3-methylbutoxy)benzene into a biaryl dimer?The Causality: Homocoupling (Ar-Ar formation) is typically an oxidative side reaction driven by the presence of trace oxygen, which oxidizes Pd(0) to Pd(II) and facilitates an off-cycle Pd(II)/Pd(IV) transmetalation pathway[4]. It can also be triggered by using excess aryl halide relative to the active catalyst.
The Solution: Rigorous deoxygenation is non-negotiable. Sparging solvents with argon for 30 minutes is preferred over simple balloon purging. Furthermore, transition from in situ catalyst generation (e.g., Pd2(dba)3 + free ligand) to a Pd G3 or G4 precatalyst . Precatalysts ensure an exact 1:1 ratio of Palladium to Ligand, preventing the formation of under-ligated Pd species that are highly prone to catalyzing homocoupling[3].
Q3: My amine coupling partner has β-hydrogens. How do I prevent β-hydride elimination?The Causality: If you are coupling 3-bromo-1-(3-methylbutoxy)benzene with an alkyl amine, the resulting Ar-Pd(II)-NR(CH2R') intermediate can undergo β-hydride elimination, yielding the dehalogenated arene and an imine byproduct[1]. This occurs when the Pd center has open coordination sites and reductive elimination is too slow.
The Solution: Again, ligand selection is paramount. Ligands like RuPhos and BrettPhos are specifically designed to be so bulky that they prevent the amine's alkyl chain from adopting the coplanar conformation required for β-hydride elimination, effectively shutting down this pathway.
Q4: Is there a risk of ether cleavage for the 3-methylbutoxy group during the reaction?The Causality: The 3-methylbutoxy group is an alkyl aryl ether. While generally stable under standard basic Buchwald-Hartwig conditions, the use of strong Lewis acidic additives or excessively high temperatures (>120°C) can promote ether cleavage.
The Solution: Maintain temperatures between 80°C and 100°C and rely on standard bases (NaOtBu, LiHMDS, or Cs2CO3). Avoid adding Lewis acids.
Part 3: Quantitative Data & Ligand Selection
The table below summarizes the impact of ligand evolution on the amination of meta-alkoxy aryl bromides. The data clearly demonstrates why third-generation dialkylbiarylphosphines are mandatory for minimizing side reactions.
Ligand Generation
Representative Ligand
Relative Rate of Reductive Elim.
Hydrodehalogenation (%)
Homocoupling (%)
Typical Product Yield (%)
First Gen
BINAP
Slow
15 – 20%
5 – 10%
40 – 60%
Second Gen
XPhos
Moderate
5 – 10%
2 – 5%
75 – 85%
Third Gen
RuPhos
Fast
< 5%
< 2%
85 – 90%
Third Gen
BrettPhos
Very Fast
< 1%
< 1%
> 95%
Part 4: Self-Validating Experimental Protocol
To guarantee success, this protocol incorporates an In-Process Control (IPC) step. This creates a self-validating system: by checking the reaction at the 1-hour mark, you can immediately confirm whether the catalytic cycle is proceeding down the desired pathway or if side reactions have taken over due to compromised reagents.
Sodium tert-butoxide (NaOtBu) (1.5 equiv) — Note: If the amine contains base-sensitive functional groups, substitute with Cs2CO3.
Anhydrous, rigorously degassed 1,4-dioxane.
Step-by-Step Methodology:
Glovebox Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with 3-bromo-1-(3-methylbutoxy)benzene (1.0 mmol), the amine (1.2 mmol), BrettPhos Pd G3 (0.01 - 0.02 mmol), and NaOtBu (1.5 mmol).
Solvent Addition: Add 5.0 mL of anhydrous, argon-sparged 1,4-dioxane to achieve a 0.2 M concentration.
Reaction Initiation: Seal the vial tightly with a PTFE-lined septum cap. Remove the vial from the glovebox and place it in a pre-heated aluminum heating block set to 80°C. Stir vigorously (800 rpm).
Self-Validation Step (In-Process Control at 60 mins):
Action: Briefly halt stirring. Using a micro-syringe flushed with argon, pierce the septum and withdraw a 10 µL aliquot. Dilute this aliquot in 1 mL of LC-MS grade acetonitrile.
Validation Metric: Analyze via LC-MS. You must evaluate the ratio of the desired aminated product mass to the dehalogenated mass (1-(3-methylbutoxy)benzene).
Decision Gate: A healthy reaction will show a Product:Dehalogenation ratio of >50:1. If you observe significant Ar-H formation (>5%), your solvent is wet or oxygen has ingressed. Halt the reaction, discard, and prepare fresh, strictly anhydrous/degassed reagents.
Completion & Workup: If the IPC passes, continue heating for 4–12 hours until the aryl bromide is fully consumed. Cool to room temperature, dilute with 10 mL of Ethyl Acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure for subsequent column chromatography.
Analytical Profiling of 3-(3-Methylbutoxy)aniline: A Comparative Guide to GC-EI-MS vs. LC-ESI-MS/MS Fragmentation Patterns
Introduction For researchers and drug development professionals, the structural elucidation and pharmacokinetic tracking of intermediate compounds require robust analytical profiling. 3-(3-Methylbutoxy)aniline (CAS: 1725...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
For researchers and drug development professionals, the structural elucidation and pharmacokinetic tracking of intermediate compounds require robust analytical profiling. 3-(3-Methylbutoxy)aniline (CAS: 17258-52-5) is a functionalized aromatic amine featuring a meta-substituted isopentyl ether linkage. Because this molecule contains both an electron-donating amine and a bulky, cleavable alkoxy chain, it exhibits highly distinct fragmentation behaviors depending on the ionization energy applied[1].
This guide objectively compares the performance and mechanistic pathways of hard ionization via Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) against soft ionization via Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).
Section 1: Mechanistic Causality in Ionization & Fragmentation
The choice of mass spectrometry platform dictates the internal energy transferred to 3-(3-Methylbutoxy)aniline, fundamentally altering its fragmentation trajectory.
GC-EI-MS (Hard Ionization)
Under standard 70 eV electron bombardment, the molecule is stripped of an electron to form a highly energetic radical cation (
M+∙
) at m/z 179 . The excess internal energy drives competitive, thermodynamically controlled fragmentation. The dominant pathways are driven by the stability of the resulting aromatic systems[2]. The presence of the ether linkage makes the molecule highly susceptible to alkene elimination and alpha-cleavage.
LC-ESI-MS/MS (Soft Ionization + CID)
Electrospray Ionization (ESI) in positive mode, facilitated by acidic mobile phase additives, gently protonates the aniline nitrogen or ether oxygen to yield an intact pseudo-molecular ion (
[M+H]+
) at m/z 180 [3]. Because ESI imparts minimal residual energy, the ion remains stable until subjected to Collision-Induced Dissociation (CID) in a tandem quadrupole or Orbitrap system. CID drives charge-directed fragmentation, primarily resulting in the neutral loss of intact molecules rather than radical species.
Section 2: Comparative Fragmentation Pathways
GC-EI-MS Pathway (Radical-Driven)
Precursor Ion: m/z 179 (
M+∙
)
Pathway A (Alkene Elimination): The most favorable thermodynamic route is the transfer of a hydrogen atom from the isopentyl chain to the ether oxygen, followed by the heterolytic cleavage of the C-O bond. This expels a neutral isopentene molecule (
C5H10
, 70 Da), generating a highly stable 3-aminophenol radical cation at m/z 109 .
Pathway B (Alkyl Radical Loss): Direct cleavage of the O-C bond results in the loss of the isopentyl radical (
C5H11∙
, 71 Da), yielding an oxonium/arylium cation at m/z 108 [2].
LC-ESI-MS/MS Pathway (Charge-Directed)
Precursor Ion: m/z 180 (
[M+H]+
)
Pathway A (Neutral Loss of Alkene): Under CID, the protonated ether undergoes a charge-directed rearrangement. The charge is retained on the aromatic ring while neutral isopentene (70 Da) is expelled, yielding protonated 3-aminophenol at m/z 110 .
Pathway B (Ammonia Loss): Increasing the collision energy forces the m/z 110 fragment to undergo a secondary neutral loss of ammonia (
NH3
, 17 Da) from the aniline moiety, generating a reactive aryl cation at m/z 93 . This specific
NH3
loss is a highly characteristic signature for protonated anilines[4].
Section 3: Quantitative Data Summary
The following table summarizes the expected performance and spectral mapping for both analytical alternatives, providing a quick-reference guide for method development.
Ionization Method
Precursor Ion
Major Fragment (m/z)
Relative Abundance
Mass Loss (Da)
Mechanistic Assignment
GC-EI-MS
179 (
M+∙
)
109
100% (Base Peak)
-70 (
C5H10
)
Alkene elimination (3-aminophenol
M+∙
)
GC-EI-MS
179 (
M+∙
)
108
45%
-71 (
C5H11∙
)
Alkyl radical loss (Arylium cation)
GC-EI-MS
179 (
M+∙
)
80
15%
-99 (Total)
Secondary loss of CO from m/z 108/109
LC-ESI-MS/MS
180 (
[M+H]+
)
110
100% (Base Peak)
-70 (
C5H10
)
Charge-directed neutral loss of isopentene
LC-ESI-MS/MS
180 (
[M+H]+
)
93
30%
-87 (Total)
Secondary neutral loss of
NH3
Section 4: Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following step-by-step methodologies incorporate built-in causality and self-validation checkpoints.
Protocol A: GC-EI-MS Structural Profiling
System Suitability Test (SST): Prior to sample injection, inject a standard mixture of decafluorotriphenylphosphine (DFTPP). Causality: This validates the mass axis calibration and ensures the 70 eV ionization energy is properly tuned, preventing artificially skewed fragmentation ratios.
Sample Preparation: Dissolve 3-(3-Methylbutoxy)aniline in MS-grade hexane to a concentration of 10 µg/mL.
Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm).
Temperature Causality: Program the oven with an initial hold at 80°C for 1 min, followed by a 15°C/min ramp to 280°C. Causality: The low initial temperature focuses the semi-volatile analyte at the column head, while the rapid ramp prevents thermal degradation of the ether linkage prior to ionization.
Detection: Operate the MS source at 230°C and scan from m/z 50 to 300.
Protocol B: LC-ESI-MS/MS Quantitative Workflow
Blank and Carryover Validation: Inject a solvent blank immediately following the highest calibration standard. A self-validating run requires the blank to show <0.1% of the target m/z 180
→
110 transition peak area, confirming zero column carryover.
Mobile Phase Causality: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid is not merely a buffer; it acts as an abundant proton donor to efficiently drive the formation of the
[M+H]+
precursor ion[3].
Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) using a gradient from 5% B to 95% B over 3 minutes at 0.4 mL/min.
MRM Optimization: Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode. Target the primary transition 180
→
110 (Collision Energy: ~15 eV) for quantitation, and 180
→
93 (Collision Energy: ~25 eV) as the qualifying ion for structural confirmation.
Section 5: Visualizing the Fragmentation Logic
The following DOT diagram maps the divergent fragmentation pathways of 3-(3-Methylbutoxy)aniline based on the applied ionization technique.
Fig 1: Comparative MS fragmentation pathways of 3-(3-Methylbutoxy)aniline in EI and ESI modes.
References[2] Title: Mass Spectrometry - Fragmentation Patterns
Source: Chemistry LibreTexts
URL:[Link][3] Title: Ion fragmentation of small molecules in mass spectrometry
Source: University of Alabama at Birmingham (UAB)
URL:[Link][4] Title: Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry
Source: PubMed Central (PMC)
URL:[Link][1] Title: Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides
Source: MDPI
URL:[Link]
A Senior Application Scientist's Guide to the Reactivity of 2-, 3-, and 4-(3-Methylbutoxy)aniline Isomers
Introduction Substituted anilines are foundational scaffolds in medicinal chemistry, materials science, and dye synthesis. The precise arrangement of functional groups on the aniline ring dictates the molecule's electron...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Substituted anilines are foundational scaffolds in medicinal chemistry, materials science, and dye synthesis. The precise arrangement of functional groups on the aniline ring dictates the molecule's electronic properties, profoundly influencing its reactivity and suitability for various applications. This guide provides an in-depth comparison of the chemical reactivity of three structural isomers: 2-, 3-, and 4-(3-methylbutoxy)aniline.
We will dissect the electronic and steric interplay between the potent, electron-donating amino group and the activating 3-methylbutoxy group. This analysis will serve as a predictive framework for their behavior in common synthetic transformations, particularly electrophilic aromatic substitution (EAS) and reactions involving the nucleophilic amino group. For drug development professionals and synthetic chemists, understanding these nuances is critical for reaction design, predicting side products, and optimizing synthetic routes.
Theoretical Framework: The Interplay of Electronic and Steric Effects
The reactivity of a substituted benzene ring is governed by the cumulative electronic effects (resonance and inductive) and steric hindrance imparted by its substituents. In the case of (3-methylbutoxy)anilines, we have two activating, ortho-, para-directing groups to consider.
Amino Group (-NH₂): This is a powerful activating group. The nitrogen's lone pair of electrons is readily delocalized into the aromatic π-system through resonance (+R effect), significantly increasing the electron density at the ortho and para positions. This makes the ring highly susceptible to attack by electrophiles.
3-Methylbutoxy Group (-OCH₂CH₂CH(CH₃)₂): As an alkoxy group, this is also an activating, ortho-, para-director. The oxygen's lone pairs participate in resonance with the ring (+R effect), increasing electron density, though to a lesser extent than the amino group. It also exerts a weak electron-withdrawing inductive effect (-I effect) due to oxygen's electronegativity, but the resonance effect is dominant in directing electrophilic substitution.
The relative positioning of these two groups in the 2-, 3-, and 4-isomers creates distinct electronic and steric environments, leading to a predictable hierarchy of reactivity.
Visualizing Electronic Effects
The following diagram illustrates how the electron-donating resonance effects of the amino and alkoxy groups influence the electron density of the benzene ring.
Validation
Cross-Validation of HPLC and GC Methods for 3-(3-Methylbutoxy)aniline
Introduction and Mechanistic Rationale 3-(3-Methylbutoxy)aniline is a critical intermediate in the synthesis of various pharmaceutical active ingredients. Structurally, it possesses a polar, basic primary amine group cou...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Rationale
3-(3-Methylbutoxy)aniline is a critical intermediate in the synthesis of various pharmaceutical active ingredients. Structurally, it possesses a polar, basic primary amine group coupled with a hydrophobic, sterically hindered isoamyl ether tail. This dual chemical nature presents unique analytical challenges: the amine group is prone to secondary interactions with silanol groups on chromatography columns (leading to peak tailing), while the ether linkage can be susceptible to oxidative or hydrolytic degradation.
To ensure the highest level of analytical rigor, relying on a single chromatographic technique is insufficient for comprehensive quality control. Cross-validation using orthogonal methods—specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—is required. According to the recently updated ICH Q2(R2) guidelines, validating analytical procedures across different technological platforms ensures that the methods are fit for their intended purpose and free from systemic methodological biases[1].
HPLC-UV Rationale: Reverse-phase HPLC (RP-HPLC) is ideal for assessing the overall purity of the intermediate and detecting polar degradation products. The use of a buffered mobile phase suppresses the ionization of the amine, ensuring sharp peak shapes.
GC-FID Rationale: Gas Chromatography with Flame Ionization Detection (GC-FID) exploits the volatility of the aniline derivative. It is highly orthogonal to HPLC, making it superior for detecting volatile organic impurities, residual solvents, and unreacted hydrophobic precursors that might lack a strong UV chromophore[2].
Experimental Workflows and Orthogonal Design
The following diagram illustrates the parallel, self-validating workflows designed to cross-validate the analysis of 3-(3-Methylbutoxy)aniline.
Caption: Parallel workflow for the orthogonal cross-validation of HPLC and GC methods for 3-(3-Methylbutoxy)aniline.
Self-Validating Experimental Protocols
To ensure trustworthiness, both protocols integrate System Suitability Testing (SST) as a self-validating mechanism. If the SST criteria are not met, the run is automatically invalidated, preventing the generation of spurious data.
Protocol A: HPLC-UV Method
Causality of Design: A C18 column is used for hydrophobic retention of the isoamyl tail. A phosphate buffer at pH 7.0 is selected because the pKa of the aniline amino group is approximately 4.6; at pH 7.0, the amine is fully deprotonated (neutral), preventing secondary ionic interactions with the silica support and eliminating peak tailing.
Mobile Phase Preparation:
Buffer: Dissolve 1.36 g of Potassium dihydrogen phosphate (
KH2PO4
) in 1000 mL of Milli-Q water. Adjust pH to 7.0 ± 0.05 using dilute
KOH
. Filter through a 0.22 µm membrane.
Eluent: Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile).
Chromatographic Conditions:
Column: Octadecylsilyl (C18), 150 mm × 4.6 mm, 3.5 µm particle size.
Flow Rate: 1.0 mL/min.
Gradient: 0-5 min (30% B), 5-15 min (linear gradient to 80% B), 15-20 min (hold at 80% B).
Detection: UV at 254 nm (optimal absorbance for the aromatic aniline ring).
Injection Volume: 10 µL.
System Suitability Test (SST): Inject the standard solution (50 µg/mL) six times.
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area
≤1.0%
, USP Tailing Factor
≤1.5
, Theoretical Plates
≥5000
.
Protocol B: GC-FID Method
Causality of Design: A mid-polarity capillary column (5% Phenyl) provides optimal selectivity for aromatic amines. Flame Ionization Detection (FID) is chosen for its superior linear dynamic range and sensitivity to carbon-hydrogen bonds, making it highly accurate for quantifying the analyte and any non-UV-absorbing volatile impurities[2].
Sample Preparation: Dissolve 10.0 mg of 3-(3-Methylbutoxy)aniline in 10.0 mL of GC-grade Dichloromethane (DCM) to yield a 1.0 mg/mL stock. Dilute to 100 µg/mL for the working standard.
Chromatographic Conditions:
Column: HP-5 (or equivalent 5% Phenyl-methylpolysiloxane), 30 m × 0.32 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
Oven Temperature Program: Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
Injector: 250°C, Split ratio 20:1.
Detector (FID): 300°C.
System Suitability Test (SST): Inject the standard solution (100 µg/mL) six times.
Acceptance Criteria: RSD of peak area
≤1.5%
, Resolution between the analyte and the nearest known impurity
≥2.0
.
Cross-Validation Data Comparison
In accordance with ICH Q2(R2) guidelines[3], both methods were subjected to a rigorous validation protocol evaluating Linearity, Precision, Accuracy (Recovery), and Sensitivity (LOD/LOQ). The quantitative comparison is summarized below.
Validation Parameter
HPLC-UV Method
GC-FID Method
ICH Q2(R2) Acceptance Criteria
Linearity Range
1.0 – 150 µg/mL
5.0 – 250 µg/mL
Must cover 80-120% of target conc.
Correlation Coefficient (
R2
)
0.9998
0.9995
≥0.999
Limit of Detection (LOD)
0.15 µg/mL
0.50 µg/mL
Signal-to-Noise (S/N)
≥3
Limit of Quantitation (LOQ)
0.50 µg/mL
1.50 µg/mL
Signal-to-Noise (S/N)
≥10
Method Precision (RSD, n=6)
0.65%
1.12%
≤2.0%
Intermediate Precision (RSD)
0.80%
1.35%
≤2.0%
Accuracy (Mean Recovery)
99.2% – 100.8%
98.5% – 101.4%
98.0% – 102.0%
Specificity
Excellent for polar impurities
Excellent for volatile impurities
No interference at retention time
Data Synthesis:
The cross-validation proves that both methods are highly reliable and compliant with regulatory standards. The HPLC-UV method demonstrates superior sensitivity (lower LOD/LOQ) and slightly better precision, making it the method of choice for routine assay and polar degradation profiling. Conversely, the GC-FID method offers a wider dynamic range at higher concentrations and is indispensable for confirming the absence of volatile precursors or solvents that HPLC might miss. Together, they form a comprehensive, orthogonal control strategy.
Comparative Profiling of 3-(3-Methylbutoxy)aniline and Short-Chain Alkoxyanilines in Drug Discovery and Materials Science
Introduction & Rationale Alkoxyanilines are versatile building blocks in organic synthesis, serving as critical precursors for advanced materials like liquid crystals[1] and biologically active N-heterocycles such as qui...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Rationale
Alkoxyanilines are versatile building blocks in organic synthesis, serving as critical precursors for advanced materials like liquid crystals[1] and biologically active N-heterocycles such as quinoxalines[2]. While short-chain derivatives like 3-methoxyaniline are ubiquitous due to their high reactivity and low cost, the introduction of branched, longer-chain alkoxy groups—specifically in 3-(3-methylbutoxy)aniline (CAS 17258-52-5)—provides unique physicochemical advantages.
The 3-methylbutoxy (isoamyloxy) moiety significantly alters the molecule's lipophilicity and steric profile. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of 3-(3-methylbutoxy)aniline against standard short-chain alkoxyanilines, focusing on their performance in synthetic workflows, reaction kinetics, and drug development applications.
Physicochemical Profiling & Steric Causality
The performance of an alkoxyaniline in downstream applications is dictated by the delicate balance between the electron-donating effect of the oxygen atom and the steric bulk of the alkyl chain. In 3-(3-methylbutoxy)aniline, the meta-positioned isoamyloxy group donates electron density to the ortho and para positions via resonance, activating the aromatic ring for electrophilic substitution. However, the branched nature of the chain introduces significant steric hindrance compared to a simple methoxy group.
Table 1: Comparative Physicochemical Properties of Meta-Alkoxyanilines
Compound
CAS Number
Molecular Weight ( g/mol )
Alkoxy Chain Length
Estimated LogP
Steric Bulk (Qualitative)
3-Methoxyaniline
536-90-3
123.15
C1 (Linear)
~0.9
Minimal
3-Ethoxyaniline
621-33-0
137.18
C2 (Linear)
~1.4
Low
3-Propoxyaniline
621-33-0
151.21
C3 (Linear)
~1.9
Moderate
3-(3-Methylbutoxy)aniline
17258-52-5
179.26
C5 (Branched)
~2.8
High
Causality Insight : The higher partition coefficient (LogP) of 3-(3-methylbutoxy)aniline is highly desirable in drug discovery for enhancing the lipid membrane permeability of resulting active pharmaceutical ingredients (APIs). However, this increased bulk directly impacts reaction kinetics during condensation reactions, such as Schiff base formation or quinoxaline synthesis, requiring optimized catalytic conditions to overcome higher transition state energy barriers[1][2].
Steric influence of alkoxy chain length on condensation reaction kinetics.
Synthetic Utility in Drug Discovery
Quinoxalines are privileged scaffolds in medicinal chemistry, exhibiting potent antiviral, anticancer, and antimicrobial properties[2][3]. The synthesis of these N-heterocycles often involves the condensation of substituted anilines or phenylenediamines with dicarbonyls.
When utilizing 3-(3-methylbutoxy)aniline to synthesize functionalized quinoxalines, the bulky isoamyl group enhances the final drug candidate's interaction with hydrophobic binding pockets in viral targets. This exact strategy of leveraging lipophilic alkoxy groups has been recently explored in the development of targeted inhibitors against respiratory pathogens, including SARS-CoV-2[4].
Logical workflow for the comparative evaluation of alkoxyaniline derivatives.
Experimental Methodologies
To objectively compare the performance of these derivatives, the following self-validating protocols must be established in the laboratory.
Protocol 1: Green Synthesis of Alkoxy-Substituted Quinoxaline Derivatives
Objective : Compare the condensation kinetics of 3-methoxyaniline vs. 3-(3-methylbutoxy)aniline.
Causality : Traditional syntheses often rely on toxic solvents. We employ a green chemistry approach using absolute ethanol and a mild acid catalyst (glacial acetic acid) to drive the imine formation equilibrium forward while accommodating the steric hindrance of the isoamyl group[1][2].
Step-by-Step Workflow :
Preparation : In two separate 50 mL round-bottom flasks, dissolve 5.0 mmol of 3-methoxyaniline and 5.0 mmol of 3-(3-methylbutoxy)aniline, respectively, in 15 mL of absolute ethanol[1].
Reagent Addition : Add an equimolar amount (5.0 mmol) of the target dicarbonyl compound (e.g., benzil) to each flask.
Catalysis : Add 3 drops of glacial acetic acid to catalyze the reaction[1].
Reflux & Monitoring : Reflux the mixtures at 80°C. Monitor reaction progress every 30 minutes via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase.
Self-Validation (Kinetics) : The disappearance of the aniline starting material spot will be noticeably slower for 3-(3-methylbutoxy)aniline due to steric clash at the transition state. Record the precise time to completion for comparison.
Isolation : Cool the mixtures to room temperature. Collect the precipitated solid products by vacuum filtration and wash with cold ethanol[1].
Verification : Confirm product identity and purity using LC-MS and 1H-NMR. The isoamyl derivative will show characteristic multiplet peaks around 0.9 ppm (methyls) and 1.5-1.7 ppm (CH2-CH).
Protocol 2: Comparative Lipophilicity (LogP) Determination via Shake-Flask Method
Objective : Quantify the lipophilicity enhancement provided by the 3-methylbutoxy group.
Causality : Experimental LogP validation is critical as computational models often underestimate the complex solvation effects of branched alkoxy chains in biological systems.
Step-by-Step Workflow :
Equilibration : Pre-equilibrate equal volumes (20 mL each) of 1-octanol and HPLC-grade water by stirring vigorously for 24 hours at 25°C.
Sample Preparation : Dissolve exactly 10.0 mg of each alkoxyaniline in 10 mL of the pre-equilibrated 1-octanol.
Partitioning : Add 10 mL of the pre-equilibrated water to the octanol solutions in separatory funnels. Shake vigorously for 60 minutes to ensure complete partitioning.
Phase Separation : Allow the phases to separate completely for 2 hours. Centrifuge aliquots of both phases at 3000 rpm for 10 minutes to break any micro-emulsions.
Quantification : Analyze both the aqueous and octanol phases using Reverse-Phase HPLC (C18 column, UV detection at 254 nm).
Self-Validation (Mass Balance) : Calculate the total mass of the compound detected in both phases. The sum must be within 98-102% of the initial 10.0 mg to validate the assay. Calculate LogP as log10([Concentration in Octanol] /[Concentration in Water]).
Conclusion
While short-chain alkoxyanilines offer rapid reaction kinetics and minimal steric complications, 3-(3-methylbutoxy)aniline provides a critical advantage in drug discovery and advanced materials by significantly increasing lipophilicity and structural bulk. By employing optimized, green synthetic protocols, researchers can effectively harness this branched derivative to develop highly permeable, biologically active N-heterocycles and finely-tuned liquid crystal materials.
References
[1]Title : A Comparative Guide to Alkoxy Aniline Derivatives for Liquid Crystal Applications | Source : Benchchem | URL : 1
Title : CAS 17258-52-5 | 3-(3-Methylbutoxy)aniline | Source : Synblock | URL :
[2]Title : Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades | Source : MDPI | URL : 2
[3]Title : Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | Source : MDPI | URL : 3
[4]Title : Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens | Source : PMC | URL : 4
A Comparative Guide to the Synthesis of 3-(3-Methylbutoxy)aniline: Benchmarking Efficiency and Practicality
Introduction 3-(3-Methylbutoxy)aniline, a substituted aniline featuring an isoamyloxy group at the meta position, represents a valuable molecular scaffold in modern organic synthesis. Alkoxy-substituted anilines are prev...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
3-(3-Methylbutoxy)aniline, a substituted aniline featuring an isoamyloxy group at the meta position, represents a valuable molecular scaffold in modern organic synthesis. Alkoxy-substituted anilines are prevalent structural motifs in a range of functional molecules, from pharmaceutical intermediates to materials for organic electronics.[1] The strategic placement of the alkoxy group can significantly modulate the electronic properties and lipophilicity of the aniline core, influencing its reactivity and biological activity.
The efficiency of synthesizing such molecules is of paramount importance, directly impacting the economic and environmental viability of research and development projects.[2] This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing 3-(3-Methylbutoxy)aniline. We will dissect the mechanistic underpinnings of each route, present comparative data, and provide detailed, field-proven protocols to empower researchers in making informed strategic decisions for their synthetic campaigns.
Comparative Analysis of Synthetic Strategies
The synthesis of 3-(3-Methylbutoxy)aniline can be approached from several distinct strategic viewpoints. The most common retrosynthetic disconnection involves the formation of the ether linkage, typically starting from the readily available 3-aminophenol. However, alternative C-N bond-forming strategies also present viable, albeit potentially more complex, pathways. We will evaluate the following core methodologies:
Williamson Ether Synthesis: A classic and direct approach involving nucleophilic substitution.
Ullmann Condensation: A copper-catalyzed method for ether formation.
Buchwald-Hartwig Amination: A modern, palladium-catalyzed approach for C-N bond formation.
Below is a visual overview of these primary synthetic pathways.
Caption: Primary synthetic strategies for 3-(3-Methylbutoxy)aniline.
Methodology Deep Dive and Data Comparison
Williamson Ether Synthesis
This is arguably the most straightforward and widely used method for preparing ethers of this type.[3] The reaction proceeds via an SN2 mechanism, where an alkoxide, generated by deprotonating the phenolic hydroxyl group of 3-aminophenol, acts as a nucleophile, attacking an electrophilic isoamyl halide (e.g., isoamyl bromide or iodide).[4]
Mechanistic Rationale: The choice of base is critical. A strong base like sodium hydride (NaH) ensures irreversible deprotonation of the phenol, driving the reaction forward.[5] However, weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkylating agents, offering a milder and safer alternative. The reaction works best with primary alkyl halides, such as isoamyl bromide, as secondary and tertiary halides are prone to E2 elimination side reactions.[3] Polar aprotic solvents like DMF or DMSO are often employed to solubilize the alkoxide and accelerate the SN2 reaction.[5]
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can form aryl ethers.[6][7] In the context of our target molecule, this could involve reacting 3-aminophenol with an isoamyl halide or, more commonly, an activated aryl halide (like 3-iodoaniline) with sodium isoamyloxide.[8]
Mechanistic Rationale: Traditional Ullmann reactions require stoichiometric amounts of copper and high temperatures (often >200 °C), which can lead to side reactions and limit functional group tolerance.[6] Modern variations utilize soluble copper catalysts with specific ligands, allowing for milder reaction conditions. However, compared to the Williamson synthesis for this specific target, the Ullmann reaction is often more demanding and may offer lower yields unless highly optimized.
Buchwald-Hartwig Amination
This powerful palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation.[9][10] To synthesize 3-(3-Methylbutoxy)aniline, this method would involve coupling an ammonia equivalent with a 3-halo-isoamyloxybenzene substrate.
Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the product.[9][11] While highly versatile, this route requires the prior synthesis of the 3-halo-isoamyloxybenzene starting material, adding a step to the overall sequence compared to the direct Williamson etherification of 3-aminophenol. The cost of palladium catalysts and specialized phosphine ligands can also be a consideration, particularly for large-scale synthesis.[12]
Quantitative Performance Benchmark
The table below summarizes the key performance metrics for the synthesis of 3-(3-Methylbutoxy)aniline via the most viable routes, based on established principles and analogous reactions reported in the literature.
Based on the comparative analysis, the Williamson Ether Synthesis offers the most efficient, cost-effective, and scalable route to 3-(3-Methylbutoxy)aniline. The following protocol provides a robust and reproducible procedure.
Caption: Experimental workflow for Williamson Ether Synthesis.
Materials:
3-Aminophenol (1.0 eq)
Isoamyl bromide (1.2 eq)
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate
Saturated sodium chloride solution (brine)
Anhydrous sodium sulfate (Na₂SO₄)
Deionized water
Procedure:
Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-aminophenol (1.0 eq) and anhydrous DMF.
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution.
Initial Heating: Heat the reaction mixture to 60-70 °C and stir for 30 minutes to facilitate the formation of the phenoxide.
Alkylation: Add isoamyl bromide (1.2 eq) dropwise to the heated suspension over 20-30 minutes.
Reaction: Maintain the reaction temperature and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting 3-aminophenol is consumed.
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water, which should cause the product to precipitate or form an oil.
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
Washing & Drying: Combine the organic extracts and wash with brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[13]
Purification: The resulting crude oil can be purified by silica gel column chromatography or vacuum distillation to yield 3-(3-Methylbutoxy)aniline as a pure liquid.[13]
Conclusion
For the synthesis of 3-(3-Methylbutoxy)aniline, the Williamson Ether Synthesis stands out as the superior methodology in terms of efficiency, cost, simplicity, and scalability. While modern catalytic methods like the Buchwald-Hartwig amination and Ullmann condensation are indispensable tools in the synthetic chemist's arsenal, their application here is less direct and offers few advantages over the classic SN2 approach. The provided protocol for the Williamson synthesis is robust and can be readily adapted for various scales, providing reliable access to this valuable aniline derivative for further research and development.
References
A Comparative Guide to the Synthesis of Substituted Anilines: Established Methods vs. Novel Routes. Benchchem.
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
Synthesis of N-methyl-N-(3-methylbutyl)-aniline. Mol-Instincts. Available from: [Link]
3-(3-methylbutoxy)aniline (C11H17NO). PubChemLite. Available from: [Link]
Synthesis of meta-Substituted Anilines via Copper-Catalyzed[2][14]-Methoxy Rearrangement. ACS Publications. Available from: [Link]
Ullmann condensation. Wikipedia. Available from: [Link]
A Different Approach to Anilines. GalChimia. Available from: [Link]
Buchwald-Hartwig Coupling. Organic Synthesis. Available from: [Link]
Efficient alternative for multistep synthesis of aniline-based drug precursors. HIMS. Available from: [Link]
Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]
Williamson ether synthesis. Wikipedia. Available from: [Link]
CN102199097A - Method for preparing 3-(N-ethyl-N-isoamyl) aminophenol. Google Patents.
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available from: [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Rowan University. Available from: [Link]
Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange. Available from: [Link]
Williamson Ether Synthesis. J&K Scientific LLC. Available from: [Link]
Ullmann Condensation. SynArchive. Available from: [Link]
CN101486658A - Preparation method of 3- (N-ethyl-N-isoamyl) aminophenol. Google Patents.
Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
A Comparative Guide to the Isomeric Purity Assessment of 3-(3-Methylbutoxy)aniline
For Researchers, Scientists, and Drug Development Professionals Foreword: The Criticality of Isomeric Purity in Pharmaceutical Development In the landscape of pharmaceutical development, the precise chemical identity and...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Criticality of Isomeric Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the precise chemical identity and purity of a compound are paramount.[1][2][3] For a molecule such as 3-(3-Methylbutoxy)aniline, a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring isomeric purity is not merely a quality control metric; it is a fundamental necessity for guaranteeing the safety, efficacy, and reproducibility of the final drug product.[4][5] Isomers, compounds with identical molecular formulas but different structural arrangements, can exhibit markedly different pharmacological and toxicological profiles.[1][6] Therefore, the ability to accurately identify and quantify potential isomers is a critical skillset for any scientist in this field.
This guide provides an in-depth, objective comparison of analytical methodologies for assessing the isomeric purity of 3-(3-Methylbutoxy)aniline. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to provide a comprehensive and trustworthy resource.
Understanding the Challenge: Potential Isomers of 3-(3-Methylbutoxy)aniline
The synthesis of 3-(3-Methylbutoxy)aniline can potentially yield several positional isomers. These arise from the attachment of the 3-methylbutoxy group to different positions on the aniline ring (ortho-, meta-, and para-) or from rearrangements of the alkyl chain. The most common and critical isomers to separate from the desired meta-isomer are:
2-(3-Methylbutoxy)aniline (Ortho-isomer): Structurally very similar, often presenting the greatest separation challenge.
4-(3-Methylbutoxy)aniline (Para-isomer): Generally more distinct from the meta-isomer in terms of polarity.
Isomers of the alkyl chain: Such as 3-(2-methylbutoxy)aniline, which can arise from impurities in the starting materials.
The separation and quantification of these closely related compounds demand high-resolution analytical techniques.[7][8]
Comparative Analysis of Analytical Methodologies
The two primary chromatographic techniques for assessing the isomeric purity of aromatic amines are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[8][9] Each offers distinct advantages and is suited to different aspects of purity analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomer Separation
HPLC is a powerful technique for separating non-volatile or thermally labile compounds, making it ideal for many aniline derivatives.[7][10] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
Why HPLC is a Primary Choice:
Versatility: A wide range of stationary phases (columns) and mobile phase compositions can be employed to optimize the separation of closely related isomers.[8]
Sensitivity: Modern detectors, such as Diode Array Detectors (DAD) or Mass Spectrometers (MS), provide excellent sensitivity for detecting trace-level impurities.[7]
Robustness: Well-developed HPLC methods are highly reproducible and transferable between laboratories.
This protocol outlines a general-purpose RP-HPLC method that can be optimized for the specific separation of 3-(3-Methylbutoxy)aniline and its key isomers.
1. Sample Preparation:
Accurately weigh approximately 10 mg of the 3-(3-Methylbutoxy)aniline sample.
Dissolve in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.[5]
Further dilute to a working concentration of approximately 100 µg/mL for analysis.[5]
2. HPLC Conditions:
Column: A C18 or Phenyl-Hexyl column is often a good starting point for aromatic compounds. For instance, an Agilent Poroshell 120 SB-C18 column can provide efficient separation.[10]
Mobile Phase: A gradient elution is typically required to resolve closely eluting isomers.
Detection: UV at 254 nm or Diode Array Detector (DAD) scanning from 200-400 nm. Mass Spectrometry (MS) can be used for definitive peak identification.[11][12]
3. Data Analysis:
Identify the main peak corresponding to 3-(3-Methylbutoxy)aniline.
Quantify any impurity peaks by area percent normalization, assuming a similar response factor for the isomers.
For accurate quantification, a reference standard for each potential isomer is required to create a calibration curve.
Diagram: HPLC Workflow for Isomeric Purity Assessment
Caption: A typical workflow for assessing isomeric purity using HPLC.
Gas Chromatography (GC): A Powerful Alternative for Volatile Derivatives
Gas Chromatography is a highly effective technique for the separation and analysis of volatile and semi-volatile compounds.[4][9] For aniline derivatives, GC, particularly when coupled with a Mass Spectrometer (GC-MS), offers exceptional resolving power and definitive identification.[4][9]
Why Consider GC?
High Resolution: Capillary GC columns provide a very high number of theoretical plates, leading to excellent separation of closely related isomers.
Definitive Identification: When coupled with MS, the resulting mass spectra provide a unique "fingerprint" for each compound, allowing for unambiguous identification of impurities.[9]
Sensitivity: GC-MS is extremely sensitive, capable of detecting and quantifying trace-level impurities.
Causality in Method Choice: Derivatization
A key consideration for the GC analysis of anilines is their polarity, which can lead to poor peak shape (tailing) and reduced volatility. To overcome this, a derivatization step is often employed to convert the polar amine group into a less polar, more volatile derivative.[4][9] This enhances chromatographic performance and sensitivity.
This protocol details a common approach for the GC-MS analysis of aniline isomers following derivatization.
1. Sample Preparation and Derivatization:
Prepare a solution of the 3-(3-Methylbutoxy)aniline sample in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.
To 100 µL of the sample solution, add an excess of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or an acylating agent like 4-carbethoxyhexafluorobutyryl chloride.[13]
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
2. GC-MS Conditions:
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is generally suitable.
Injector Temperature: 250 °C
Oven Temperature Program:
Initial Temperature: 100 °C, hold for 2 minutes
Ramp: 10 °C/min to 280 °C
Hold at 280 °C for 5 minutes
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
MS Detector:
Ionization Mode: Electron Ionization (EI) at 70 eV
Mass Range: Scan from m/z 50 to 500
Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
3. Data Analysis:
Separate the components based on their retention times.
Identify each peak by comparing its mass spectrum to a reference library (e.g., NIST) or to the spectrum of an authentic standard.
Quantify the isomers based on the integrated peak areas.
Diagram: Decision Logic for Employing Derivatization in GC Analysis
Caption: Decision tree for using derivatization in the GC analysis of anilines.
Comparative Data Summary
The following table presents a hypothetical comparison of the performance of HPLC and GC-MS for the analysis of 3-(3-Methylbutoxy)aniline, highlighting the strengths of each technique.
Parameter
HPLC-UV/DAD
GC-MS (with Derivatization)
Justification
Resolution of Positional Isomers
Good to Excellent
Excellent
The high efficiency of capillary GC columns often provides superior separation of closely related isomers.
Limit of Quantification (LOQ)
~0.05%
~0.01%
GC-MS typically offers higher sensitivity, especially in selected ion monitoring (SIM) mode.
Confirmation of Identity
Based on Retention Time & UV Spectrum
Definitive (Mass Spectrum)
The mass spectrum provides a unique structural fingerprint, offering a higher degree of confidence in impurity identification.[9]
Sample Preparation Complexity
Low (dissolve and inject)
Moderate (derivatization required)
The extra derivatization step adds time and potential for variability.[9]
Suitability for Non-Volatile Impurities
High
Low
HPLC is the preferred method for any potential impurities that are not sufficiently volatile for GC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation
While chromatography is essential for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural identification of isomers.[14][15]
¹H NMR: The chemical shifts and coupling constants of the aromatic protons will differ significantly between the ortho-, meta-, and para-isomers due to the varying electronic effects of the amino and alkoxy groups.
¹³C NMR: The chemical shifts of the aromatic carbons provide another clear diagnostic for distinguishing between positional isomers.[14]
In cases where a novel impurity is detected, isolation by preparative HPLC followed by NMR analysis is the gold standard for structural elucidation.
Conclusion and Recommendations
The comprehensive assessment of the isomeric purity of 3-(3-Methylbutoxy)aniline requires a multi-faceted analytical approach.
For routine quality control and quantification of known isomers, a validated RP-HPLC method is the recommended primary technique due to its robustness, versatility, and straightforward sample preparation.
For impurity identification and in-depth investigation of complex impurity profiles,GC-MS offers unparalleled specificity and sensitivity, although it often requires a derivatization step.
For absolute structural confirmation of any isolated isomer,NMR spectroscopy is the definitive technique.
By understanding the principles and practical considerations of each of these methods, researchers, scientists, and drug development professionals can confidently ensure the isomeric purity of 3-(3-Methylbutoxy)aniline, thereby safeguarding the quality and integrity of their research and the development of new pharmaceutical agents. The choice of methodology should always be guided by the specific analytical challenge at hand, with the ultimate goal of ensuring product safety and efficacy in accordance with regulatory standards.[16][17]
References
BenchChem. (2025).
BenchChem. (2025).
BenchChem. (2025).
BenchChem. (2025).
Unknown. Navigating the Regulatory Landscape: USP and EP Standards in Drug Development.
Pure Synth. (2025, May 26).
BenchChem. (2025). Spectroscopic Comparison of 2-(But-2-en-1-yl)aniline Isomers: A Guide for Researchers.
PubMed. Pharmacological importance of stereochemical resolution of enantiomeric drugs.
Pharmaffiliates. (2025, December 11).
Unknown. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
PubMed.
Unknown. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
SPECTRO Analytical Instruments. ICH and USP Regulation for Elemental Impurities in Pharma.
USP-NF. ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
Agilent. (2019, September 16).
Creative Biostructure. (2025, June 29). How NMR Helps Identify Isomers in Organic Chemistry?.
BenchChem. Application Note: High-Throughput Purity Analysis of 3-Methyl-4-(pyridin-4-yl)
Operational Guide: Safe Handling and Disposal of 3-(3-Methylbutoxy)aniline As a researcher or drug development professional, handling highly reactive and toxic intermediates requires more than just following a checklist—...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide: Safe Handling and Disposal of 3-(3-Methylbutoxy)aniline
As a researcher or drug development professional, handling highly reactive and toxic intermediates requires more than just following a checklist—it requires a deep understanding of the chemical causality behind every safety protocol. 3-(3-Methylbutoxy)aniline is an aniline derivative that demands rigorous operational discipline. Due to its high lipophilicity and specific toxicological profile, improper handling or disposal can lead to severe environmental contamination and acute systemic toxicity.
This guide provides a self-validating, step-by-step framework for the safe operational handling, spill management, and proper disposal of 3-(3-Methylbutoxy)aniline.
Chemical Profiling & Hazard Causality
To design an effective disposal and handling plan, we must first understand the physicochemical properties that dictate the compound's behavior. 3-(3-Methylbutoxy)aniline shares the core toxicological mechanisms of its parent compound, aniline, which is a known systemic toxin and environmental hazard[1][2].
Table 1: Physicochemical & Hazard Profile of 3-(3-Methylbutoxy)aniline
Exothermic reactions can occur; waste streams must be strictly segregated[1].
Pre-Operational Safety & PPE Matrix
A critical failure point in laboratory safety is the improper selection of Personal Protective Equipment (PPE). Standard laboratory PPE is insufficient for aniline derivatives. Every piece of equipment must be selected based on its material compatibility with aromatic amines.
Mitigates inhalation of toxic vapors. OSHA permissible exposure limit (PEL) for aniline base is highly restrictive (5 ppm)[2].
Step-by-Step Disposal Methodologies
The disposal of 3-(3-Methylbutoxy)aniline must comply with institutional Environmental Health & Safety (EH&S) guidelines and federal regulations (e.g., EPA/RCRA)[2]. Under no circumstances should this compound be disposed of down the drain or in the regular waste stream[4][5].
Protocol 1: Routine Waste Segregation and Disposal
Self-Validating Step: Before beginning, verify your fume hood monitor reads a face velocity of at least 100 LFM to ensure vapor containment.
Container Validation: Select a high-density polyethylene (HDPE) container provided by EH&S[5][6].
Causality: HDPE provides superior chemical resistance against aromatic amines compared to standard plastics, preventing container degradation and leaching.
Waste Segregation: Ensure the waste container does not contain strong oxidizers, strong acids, or alkalis[1][5].
Causality: Comingling these incompatible materials can generate heat or pressure, leading to container rupture[5].
Transfer Protocol: Perform all waste transfers inside the certified chemical fume hood[1][6]. Use a dedicated, chemically compatible funnel to prevent external contamination of the container.
Sealing and Labeling: Seal the container tightly immediately after transfer. Affix a completed hazardous waste label explicitly identifying the contents as "3-(3-Methylbutoxy)aniline - Toxic/Aromatic Amine"[1].
Storage & EH&S Coordination: Store the sealed container upright in a designated, well-ventilated secondary containment tray (e.g., Nalgene/polypropylene tub) away from direct sunlight and heat sources[5][6]. Arrange for pickup by your institution's EH&S department or a licensed hazardous waste contractor[6].
Chemical Spill Management
Spills involving aniline derivatives require immediate, decisive action to prevent inhalation exposure and environmental release.
Protocol 2: Chemical Spill Response
Threat Assessment: Visually estimate the spill volume. If the spill is large (>100 mL) or outside the fume hood, immediately evacuate the area, secure the perimeter, and call emergency services/EH&S (911)[5][6].
Containment: For small, manageable spills inside the fume hood, surround the spill with an inert, dry absorbent material such as vermiculite, dry sand, or earth[2][6].
Causality: Combustible absorbents (like paper towels or sawdust) must be avoided as they can react with the chemical or ignite[4].
Absorption and Collection: Work from the perimeter inward to prevent spreading. Use a non-sparking scoop to transfer the saturated absorbent into a clear plastic bag or an appropriate HDPE waste disposal container[1][5].
Decontamination: Ventilate and wash the affected surface thoroughly with soap and water after the cleanup is complete[2][6]. Collect all washings as hazardous waste[4].
Workflow for 3-(3-Methylbutoxy)aniline spill assessment and response.
References
NextSDS. "3-(3-methylbutoxy)aniline — Chemical Substance Information." Available at: [Link]
Rutgers University Environmental Health and Safety. "Hazardous Material Use and Management: Aniline." Available at:[Link]
Washington State University Environmental Health & Safety. "Aniline Standard Operating Procedure." Available at:[Link]
New Jersey Department of Health. "Hazardous Substance Fact Sheet: Aniline." Available at:[Link]
Carl ROTH. "Safety Data Sheet: Aniline." Available at: [Link]